H-Ile-Pro-Pro-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYQMFCIJNWDQZ-CYDGBPFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26001-32-1 | |
| Record name | L-Proline, L-isoleucyl-L-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
H-Ile-Pro-Pro-OH: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the bioactivity of the tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline, IPP). A milk-derived peptide, IPP has garnered significant attention for its antihypertensive properties, primarily attributed to its activity as an Angiotensin-Converting Enzyme (ACE) inhibitor. Beyond this primary mechanism, IPP exerts pleiotropic effects on cellular signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. These interactions culminate in a range of physiological responses, including modulation of endothelial function, enhancement of nitric oxide production, and anti-inflammatory and insulin-mimetic effects. This document details the key signaling pathways, summarizes quantitative data from pertinent studies, and provides detailed experimental protocols for the assays cited.
Core Mechanism of Action: ACE Inhibition
The principal and most well-characterized mechanism of action for this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, IPP reduces the levels of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[1][2]
Quantitative Data: ACE Inhibition
| Compound | IC50 Value (µM) | Source |
| This compound | 5 | [3][4][5][6] |
Modulation of Intracellular Signaling Pathways
IPP's biological activity extends beyond simple ACE inhibition, involving the modulation of critical intracellular signaling pathways that regulate a variety of cellular processes.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[7][8][9][10] Emerging evidence suggests that IPP can influence this pathway, contributing to its vasorelaxant and anti-inflammatory effects.[11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[12][13][14][15] IPP has been shown to activate this pathway, leading to downstream effects such as increased nitric oxide (NO) production and enhanced insulin sensitivity.[11][16]
Effects on Endothelial Function and Nitric Oxide Production
IPP has been demonstrated to improve endothelial function, a critical factor in cardiovascular health.[11] This is largely mediated by its ability to stimulate the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties.[3][17][18]
Quantitative Data: Nitric Oxide Production
| Cell Line | IPP Concentration | Effect on NO Production | Source |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM, 0.1 µM, 10 µM | Increased NO production | [4][5] |
| Cultured Endothelial Cells | >100 nmol/L | Significantly higher NO concentration | [18] |
Anti-inflammatory and Insulin-Mimetic Properties
Beyond its cardiovascular effects, IPP exhibits anti-inflammatory and insulin-mimetic properties. It has been shown to inhibit pro-inflammatory pathways, such as the NF-κB pathway, and to promote adipocyte differentiation and enhance insulin sensitivity, suggesting potential applications in metabolic disorders.[11][18][19]
Experimental Protocols
ACE Inhibition Assay
This protocol outlines a common method for determining the in vitro ACE inhibitory activity of peptides.
Methodology:
-
Preparation: Prepare a solution of the test peptide (e.g., this compound) in a suitable buffer (e.g., borate buffer). Prepare a solution of ACE (e.g., 0.04 U/mL) and the substrate Hippuryl-Histidyl-Leucine (HHL) (e.g., 5 mM) in the same buffer.
-
Pre-incubation: In a microcentrifuge tube, mix the sample solution with the ACE solution. Pre-incubate the mixture for 10 minutes at 37°C.
-
Incubation: Add the HHL substrate to the pre-incubated mixture and incubate for 60 minutes at 37°C.
-
Reaction Termination: Stop the enzymatic reaction by heating the tubes in a water bath at 95°C for 10 minutes.
-
Colorimetric Reaction: Add 2.5% 4-dimethylaminobenzaldehyde in ethyl acetate with 0.2% O-phthalaldehyde (DAB-QL) solution, followed by acetic anhydride.
-
Measurement: Measure the absorbance of the resulting solution at 478 nm using a spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated using the formula: (1 - (Asample / Acontrol)) * 100, where Asample is the absorbance of the sample and Acontrol is the absorbance of the control (without the inhibitor). The IC50 value is determined from a dose-response curve.
Nitric Oxide (NO) Production in HUVECs
This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess reaction.
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media until they reach confluence.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration (a stable metabolite of NO) by comparing the absorbance to a standard curve of sodium nitrite.
Western Blotting for MAPK/ERK and PI3K/Akt Pathway Activation
This protocol details the detection of phosphorylated (activated) forms of ERK and Akt by Western blotting.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK, total Akt, or β-actin).
Conclusion
This compound is a bioactive peptide with a multi-faceted mechanism of action. Its primary role as an ACE inhibitor is well-established and contributes significantly to its antihypertensive effects. Furthermore, its ability to modulate key intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, underlies its beneficial effects on endothelial function, nitric oxide production, inflammation, and insulin sensitivity. The experimental protocols provided in this guide offer a framework for the continued investigation of IPP and other bioactive peptides in the context of cardiovascular and metabolic health. This comprehensive understanding of its molecular mechanisms is crucial for its potential application in the development of novel therapeutics and functional foods.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) promote adipocyte differentiation and inhibit inflammation in 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]
Isoleucyl-prolyl-proline biological activity
An In-depth Technical Guide on the Biological Activity of Isoleucyl-prolyl-proline (IPP)
Introduction
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide (Ile-Pro-Pro) predominantly derived from the enzymatic hydrolysis of milk casein, particularly during fermentation with specific lactic acid bacteria strains. Initially identified for its angiotensin-converting enzyme (ACE) inhibitory properties, IPP has been the subject of extensive research for its potential role in cardiovascular health and beyond. This document provides a comprehensive technical overview of the biological activities of IPP, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development and functional food formulation.
Physicochemical Properties
IPP is a tripeptide with the sequence Isoleucine-Proline-Proline. Its structure, particularly the C-terminal proline residue, is thought to be crucial for its primary biological activities.
| Property | Value |
| Molecular Formula | C₁₆H₂₇N₃O₄ |
| Molecular Weight | 325.40 g/mol |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
| CAS Number | 26001-32-1 |
Core Biological Activity: Cardiovascular Effects
The most extensively studied biological activity of IPP is its effect on the cardiovascular system, primarily mediated through the inhibition of the Angiotensin-Converting Enzyme (ACE) and modulation of endothelial function.
Mechanism of Action: Inhibition of the Renin-Angiotensin System (RAS)
The primary mechanism for IPP's antihypertensive effect is the inhibition of ACE, a key zinc-dependent metalloprotease in the Renin-Angiotensin System (RAS). ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. By inhibiting ACE, IPP reduces the formation of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][2] The proline residue at the C-terminus of IPP is believed to have a strong affinity for the active site of ACE, contributing to its inhibitory activity.[1]
Mechanism of Action: Modulation of Endothelial Function
Beyond direct ACE inhibition, IPP is proposed to improve endothelial function through multiple pathways:
-
Bradykinin Potentiation : ACE is also responsible for degrading bradykinin, a potent vasodilator. IPP's inhibition of ACE leads to higher levels of bradykinin, which can stimulate the production of nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) via the bradykinin B2 receptor, promoting vasorelaxation.[1][3]
-
ACE2 Expression : Some evidence suggests IPP may elevate the expression of ACE2, an enzyme that counteracts the effects of ACE by converting Angiotensin II into the vasodilatory peptide Angiotensin (1-7).[1] Angiotensin (1-7) then acts on the Mas receptor to promote vasorelaxation.[1]
-
Direct NO Production : Studies on cultured human umbilical vein endothelial cells (HUVECs) have shown that IPP can directly stimulate the production of nitric oxide (NO), a key signaling molecule for vasodilation.[3][4]
Quantitative Data on Cardiovascular Effects
The inhibitory potency of IPP against ACE and its effect on blood pressure have been quantified in numerous studies.
Table 1: In Vitro ACE Inhibitory Activity of IPP
| Parameter | Value | Source Organism/Domain | Reference |
|---|---|---|---|
| IC₅₀ | 5 µM | Somatic ACE (sACE) | [3] |
| IC₅₀ | 9 µM | Somatic ACE (sACE) | [3] |
| IC₅₀ | 4.6 µM | N-domain (nACE) | [3] |
| IC₅₀ | 55.7 µM | C-domain (cACE) |[3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of an enzyme's activity.
Table 2: Summary of Blood Pressure Reduction from Meta-Analyses of Clinical Trials (IPP & VPP)
| Population | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |
|---|---|---|---|
| Overall (12 comparisons) | -4.8 (95% CI: -6.0 to -3.7) | -2.2 (95% CI: -3.1 to -1.3) | [5] |
| European Subjects | -1.28 (95% CI: -2.09 to -0.48) | -0.59 (95% CI: -1.18 to -0.01) | [6] |
| Asian Subjects | -6.93 (95% CI: -10.95 to -2.94) | -3.98 (95% CI: -5.38 to -2.44) | [7] |
| Japanese Subjects | -5.63 (95% CI: -6.87 to -4.39) | -2.58 (95% CI: -3.44 to -1.72) | [8][9] |
| Japanese (Hypertensive) | -8.35 (P<0.0001) | Not specified | [9] |
| Japanese (Non-Hypertensive) | -3.42 (P<0.0001) | Not specified |[9] |
It is critical to note that the European Food Safety Authority (EFSA) has concluded that a cause-and-effect relationship between the consumption of IPP and VPP and the maintenance of normal blood pressure has not been established, citing methodological limitations in some studies and inconsistent results.[10][11][12]
Experimental Protocol: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC₅₀ of IPP against ACE using a quenched fluorescent substrate.
-
Objective : To quantify the ACE inhibitory activity of IPP.
-
Principle : The substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro) is non-fluorescent. ACE cleaves this substrate, releasing the fluorescent product o-aminobenzoylglycine (Abz-Gly), which can be measured. The presence of an inhibitor like IPP reduces the rate of fluorescence generation.[13]
-
Materials :
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorescent substrate (Abz-Gly-Phe(NO₂)-Pro)
-
IPP (synthesized or purified)
-
Tris buffer (0.15 M, pH 8.3) containing 1.125 M NaCl
-
Enzyme buffer (0.15 M Tris buffer, pH 8.3, containing 0.1 mM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~400 nm)
-
-
Procedure :
-
Prepare IPP Dilutions : Create a serial dilution of IPP in ultrapure water to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup : In a 96-well microplate, add reagents in the following order:
-
Blank wells : 80 µL ultrapure water.
-
Control wells : 40 µL ultrapure water.
-
Sample wells : 40 µL of each IPP dilution.
-
-
Enzyme Addition : Add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells. Do not add to blank wells.
-
Pre-incubation : Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction : Add 160 µL of the pre-warmed fluorescent substrate solution (dissolved in substrate buffer) to all wells (blank, control, and sample).
-
Kinetic Measurement : Immediately place the plate in the reader and measure fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis :
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percentage of inhibition for each IPP concentration using the formula: % Inhibition = [1 - (Slope_sample / Slope_control)] * 100
-
Plot % Inhibition versus the logarithm of IPP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
-
Anti-inflammatory Activity
Emerging evidence suggests that IPP possesses anti-inflammatory properties, which may contribute to its overall cardiovascular benefits.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
IPP has been shown to exert anti-inflammatory effects by modulating key signaling pathways:
-
Inhibition of NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. IPP has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB translocation and subsequent inflammatory gene expression.[1]
-
Downregulation of MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Studies suggest that IPP can downregulate the MAPK-ERK 1/2 pathway, further contributing to its anti-inflammatory effects.[1]
Quantitative Data on Anti-inflammatory Effects
In vitro studies have quantified the ability of IPP to reduce the production of key inflammatory mediators in cell models.
Table 3: Reduction of Inflammatory Cytokines by IPP
| Cytokine | Cell Model | Stimulus | IPP Effect | Reference |
|---|---|---|---|---|
| IL-6 | HUVECs | EVs from Ang II-induced VSMCs | Reduced to 273.84 ± 22.28 pg/mL | [14][15] |
| IL-1β | HUVECs | EVs from Ang II-induced VSMCs | Reduced to 221.14 ± 13.8 pg/mL | [14][15] |
| MCP-1 | HUVECs | EVs from Ang II-induced VSMCs | Reduced to 428.68 ± 9.59 pg/mL |[14][15] |
HUVECs: Human Umbilical Vein Endothelial Cells; EVs: Extracellular Vesicles; VSMCs: Vascular Smooth Muscle Cells; Ang II: Angiotensin II.
Experimental Protocol: NF-κB Activation Assay (Western Blot)
This protocol outlines the steps to assess IPP's effect on the nuclear translocation of the NF-κB p65 subunit, a key indicator of pathway activation.
-
Objective : To determine if IPP inhibits the translocation of NF-κB p65 from the cytoplasm to the nucleus in response to an inflammatory stimulus.
-
Principle : Cellular fractionation is used to separate cytoplasmic and nuclear proteins. The amount of p65 in each fraction is then quantified by Western blotting. A decrease in nuclear p65 in IPP-treated cells indicates inhibition.[16][17]
-
Materials :
-
Cell line (e.g., RAW 264.7 macrophages or HUVECs)
-
IPP
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
Cell culture reagents
-
Nuclear/Cytoplasmic Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure :
-
Cell Culture and Treatment :
-
Seed cells and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of IPP for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include an untreated control group.
-
-
Cellular Fractionation :
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. This typically involves sequential lysis with hypotonic and nuclear extraction buffers.
-
-
Protein Quantification :
-
Measure the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
-
Western Blotting :
-
Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescent substrate.
-
-
Imaging and Analysis :
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. The purity of fractions should be confirmed by the presence of Lamin B1 only in the nuclear fraction and GAPDH only in the cytoplasmic fraction.
-
Compare the intensity of the p65 band in the nuclear fraction of IPP-treated cells to the stimulated control to determine the extent of inhibition.[17]
-
-
Other Potential Biological Activities
Metabolic Effects: Adipocyte Differentiation
In vitro studies using 3T3-F442A murine pre-adipocytes have shown that IPP can induce adipogenic differentiation. This effect is characterized by intracellular lipid accumulation and the upregulation of key metabolic regulators, including:
-
PPARγ (Peroxisome Proliferator-Activated Receptor gamma) : A master regulator of adipogenesis.[18][19]
-
Adiponectin : An adipokine with insulin-sensitizing and anti-inflammatory properties.[18][20] These insulin-mimetic effects suggest a potential role for IPP in improving insulin sensitivity and managing metabolic syndrome, though this requires further investigation.[1]
Bone Health
IPP has been observed to increase the proliferation of osteosarcoma cells and human marrow-derived mesenchymal stem cells in vitro. Microarray analysis revealed that IPP up-regulated genes involved in bone formation, such as PTHrP and BMP-5, suggesting a potential, though currently speculative, role in improving bone mass and structure.[1]
Pharmacokinetics and Bioavailability
The therapeutic potential of any bioactive peptide is highly dependent on its absorption and stability in vivo.
Absorption and Elimination
Studies in animal models provide insight into the pharmacokinetics of IPP. A study in conscious pigs demonstrated that after intragastric administration, IPP is absorbed intact but with very low bioavailability. The peptide is also eliminated rapidly from circulation.[21]
Table 4: Pharmacokinetic Parameters of IPP in a Pig Model
| Parameter | Route | Value |
|---|---|---|
| Dose | Intragastric | 4.0 mg/kg BW |
| Max Plasma Concentration (Cmax) | Intragastric | ~10 nmol/L |
| Elimination Half-life (t½) | Intravenous | 2.5 ± 0.1 min |
| Elimination Half-life (t½) | Intragastric | 9 ± 1 min |
| Absolute Bioavailability | Intragastric | 0.077 ± 0.010 % |
Data from van der Pijl et al. (2009)[21]
The low bioavailability and rapid elimination suggest that for IPP to exert a systemic physiological effect, it may need to be administered in a protected form or that its effects are acute and localized.[21] However, some human studies have shown modest but statistically significant effects on blood pressure after weeks of consumption, suggesting that mechanisms beyond simple systemic circulation of the intact peptide may be at play, or that accumulation or long-term endothelial modulation occurs.[5][22][23]
Summary and Conclusion
Isoleucyl-prolyl-proline (IPP) is a well-characterized bioactive tripeptide with a primary, mechanistically plausible role as an inhibitor of the Angiotensin-Converting Enzyme. This activity underpins its potential antihypertensive effects, which are supported by numerous in vitro and animal studies, as well as several human clinical trials, particularly in Asian populations.[7] Furthermore, IPP demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK pathways and exhibits potential beneficial effects on endothelial function, metabolic regulation, and bone health.
For drug development professionals and researchers, IPP remains a molecule of interest. Future research should focus on elucidating the precise downstream effects of its multi-target activities, improving its bioavailability through novel delivery systems, and conducting large-scale, methodologically robust clinical trials to definitively establish its therapeutic efficacy in diverse populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of milk tripeptides on blood pressure: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Do the lactotripeptides isoleucine-proline-proline and valine-proline-proline reduce systolic blood pressure in European subjects? A meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Blood pressure lowering effect of lactotripeptides assumed as functional foods: a meta-analysis of current available clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of the Lactotripeptides Isoleucine-Proline-Proline and Valine-Proline-Proline on Systolic Blood Pressure in Japanese Subjects: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoleucine-proline-proline (IPP) and valine-proline-proline (VPP) and maintenance of normal blood pressure (further assessment) | EFSA [efsa.europa.eu]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Isoleucyl-prolyl-proline (IPP) and valyl-prolyl-proline (VPP) and maintenance of normal blood pressure | EFSA [efsa.europa.eu]
- 13. ACE-inhibitory activity assay: IC50 [protocols.io]
- 14. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. cdn.apub.kr [cdn.apub.kr]
- 18. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Tripeptide H-Ile-Pro-Pro-OH: A Technical Guide to its Discovery, Sources, and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bioactive tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline, IPP). It details its discovery and natural sources, with a primary focus on its well-documented role as an inhibitor of the Angiotensin-Converting Enzyme (ACE) and its subsequent antihypertensive effects. This document synthesizes quantitative data from various studies, outlines key experimental protocols for its analysis, and visualizes its primary signaling pathway and a general experimental workflow for the benefit of researchers and professionals in drug development.
Discovery and Natural Sources
The tripeptide this compound, commonly referred to as Ile-Pro-Pro (IPP), is a naturally occurring bioactive peptide.[1] Its discovery is rooted in the scientific exploration of "functional foods" and the identification of specific food-derived components with physiological benefits beyond basic nutrition.
The primary and most extensively studied source of IPP is milk protein , specifically casein .[2][3][4][5] IPP is not typically found in its free form in raw milk but is generated through the enzymatic hydrolysis of casein. This process can occur naturally during the fermentation of dairy products by specific strains of lactic acid bacteria, most notably Lactobacillus helveticus.[6] Consequently, IPP can be found in a variety of fermented dairy products, including certain types of cheese and cultured milk.[7][8] The presence of IPP in these products is a key contributor to their observed health benefits, particularly in relation to cardiovascular health.[1]
Biological Activities and Mechanism of Action
The principal biological activity of IPP is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[2][4][6][9][10][11][12] ACE is a critical enzyme in the Renin-Angiotensin System (RAS) , which plays a central role in the regulation of blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to the narrowing of blood vessels and an increase in blood pressure.
IPP acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II.[2][10] This inhibitory action leads to vasodilation and a subsequent reduction in blood pressure, making IPP a compound of significant interest for the management of hypertension.[1][2][3][10][13][14][15][16][17][18]
Beyond its well-established antihypertensive effects, research has indicated that IPP possesses other beneficial properties, including:
-
Anti-inflammatory and Antioxidant Activities: Studies have shown that IPP can exhibit anti-inflammatory and antioxidant properties.[1][19]
-
Modulation of the Sympathetic Nervous System: There is evidence to suggest that IPP can influence the activity of the sympathetic nervous system, contributing to its blood pressure-lowering effects.[10][16][17]
-
Effects on Vascular Cells: IPP has been observed to affect the function of vascular smooth muscle cells.[20][21]
-
Immunomodulatory and Osteoblastic Effects: Some research points towards potential immunomodulatory activities and effects on osteoblast cells.[22][23]
Quantitative Data
The following tables summarize key quantitative data related to the bioactivity and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Value | Model System | Reference |
| ACE Inhibition (IC₅₀) | 5 µM | In vitro enzyme assay | [4][12] |
| Apparent Permeability (Papp) across Caco-2 monolayers | 1.0 ± 0.9 x 10⁻⁸ cm/s | Caco-2 cell model | [24] |
| Apparent Permeability (Papp) across rat jejunal mucosae | Increased vs. Caco-2 | Ex vivo rat intestinal tissue | [25] |
Table 2: Antihypertensive Effects of this compound in Human Clinical Trials
| Study Population | Dosage | Duration | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) | Reference |
| Mildly Hypertensive Subjects | 25 mg IPP & VPP | Single Dose | -2.1 mmHg (p=0.045) | -1.6 mmHg (p=0.03) | [3][14] |
| Hypertensive Subjects | 3.4 mg IPP & VPP | 8 weeks | -10.5 mmHg (p<0.05) vs. placebo | - | [13] |
| Hypertensive Patients | 1.52 mg IPP & 2.53 mg VPP | > 4 weeks | Significant reduction (p<0.001) | Significant reduction (p<0.005) | [15] |
| Hypertensive, Hypercholesterolemic Subjects | 4.2 mg IPP & VPP | 10 weeks | -4.1 mmHg (p=0.007) vs. placebo | - | [18] |
Table 3: Effects of this compound in Animal Models
| Animal Model | Administration | Dosage | Effect | Reference |
| Two-Kidney One-Clip (2K1C) Rats | Intravenous injection | - | Attenuated sympathetic activity (-15.1%) and hypertension (-16.8 mmHg) | [10] |
| Two-Kidney One-Clip (2K1C) Rats | Intraperitoneal injection | 400 pmol/day | Attenuated hypertension and vascular remodeling | [10] |
| Spontaneously Hypertensive Rats (SHR) | Gastric administration | - | Reduced cutaneous arterial sympathetic nerve activity and mean arterial pressure | [17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the kinetic analysis of ACE activity in the presence of the inhibitory peptide.
-
Enzyme and Substrate Preparation: A solution of Angiotensin-Converting Enzyme (from rabbit lung or other suitable sources) is prepared in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnSO₄). The substrate, Z-phenyl-alanyl-histidyl-leucine (Z-FHL), is also dissolved in a suitable buffer.
-
Inhibitor Preparation: this compound is dissolved in water and serial dilutions are prepared in the assay buffer.
-
Incubation: Equal volumes of the enzyme solution and the IPP solution (or buffer for control) are mixed and incubated at room temperature for a specified period (e.g., 40 minutes) to allow for inhibitor binding.
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding the Z-FHL substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed at 37°C.
-
Quantification of Product: The reaction is stopped, and the amount of product formed (e.g., hippuric acid from the hydrolysis of a different substrate, hippuryl-histidyl-leucine) is quantified. This is often done spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).
-
Calculation of IC₅₀: The percentage of ACE inhibition is calculated for each concentration of IPP. The IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol describes a typical animal study to evaluate the blood pressure-lowering effects of IPP.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as a model for human essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
-
Acclimatization: The animals are acclimatized to the laboratory conditions for a period of time before the experiment begins.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Administration of IPP: The rats are divided into experimental and control groups. The experimental group receives IPP, typically dissolved in saline or water, via oral gavage or other administration routes (e.g., intraperitoneal injection). The control group receives the vehicle only.
-
Monitoring: Blood pressure and heart rate are monitored at regular intervals for a specified duration after administration.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for both groups. Statistical analysis is performed to determine the significance of the differences between the IPP-treated group and the control group.[10][17]
Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the general steps for the analysis of IPP in biological samples or food products.
-
Sample Preparation: The sample (e.g., fermented milk, cheese extract, or plasma) is subjected to a series of extraction and purification steps to isolate the peptide fraction. This may involve protein precipitation, centrifugation, and solid-phase extraction.
-
Chromatographic Separation: The extracted peptide sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The peptides are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The peptides are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured.
-
Peptide Identification: For identification, tandem mass spectrometry (MS/MS) is performed. The parent ion corresponding to the m/z of IPP is selected and fragmented. The resulting fragment ions produce a characteristic spectrum that can be compared to a standard or a database for confirmation of the peptide sequence.
-
Quantification: The amount of IPP in the sample is quantified by measuring the peak area of the corresponding ion in the mass chromatogram and comparing it to a calibration curve generated with known concentrations of a synthetic IPP standard.[8][26][27][28]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the primary signaling pathway affected by this compound and a general experimental workflow for its study.
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Caption: General experimental workflow for the study of this compound.
Conclusion
This compound is a well-characterized bioactive peptide with significant potential for applications in functional foods and nutraceuticals aimed at cardiovascular health. Its primary mechanism of action, the inhibition of the Angiotensin-Converting Enzyme, is supported by a substantial body of evidence from in vitro, in vivo, and human studies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel, food-derived therapeutic agents for the management of hypertension and related conditions. Further research may continue to elucidate the full spectrum of its biological activities and optimize its application for human health.
References
- 1. One moment, please... [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Todarodes pacificus and Their Inhibitory Mechanism: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A spread containing bioactive milk peptides Ile-Pro-Pro and Val-Pro-Pro, and plant sterols has antihypertensive and cholesterol-lowering effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genscript.com [genscript.com]
- 21. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptides Derived from In Vitro and In Vivo Digestion of Human Milk Are Immunomodulatory in THP-1 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of bioactive peptides isoleucine-proline-proline (IPP), valine-proline-proline (VPP) and leucine-lysine-proline (LKP) on gene expression of osteoblasts differentiated from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The angiotensin converting enzyme inhibitory tripeptides Ile-Pro-Pro and Val-Pro-Pro show increasing permeabilities with increasing physiological relevance of absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stability, toxicity and intestinal permeation enhancement of two food-derived antihypertensive tripeptides, Ile-Pro-Pro and Leu-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
In Vitro Profile of Isoleucyl-prolyl-proline (IPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-prolyl-proline (IPP) is a milk-derived tripeptide that has garnered significant scientific interest for its potential therapeutic applications, primarily in the realm of cardiovascular health. Extensive in vitro research has elucidated its mechanisms of action, revealing a multi-faceted bioactivity profile that includes angiotensin-converting enzyme (ACE) inhibition, modulation of endothelial function, and anti-inflammatory and antioxidant effects. This technical guide provides an in-depth overview of the core in vitro studies on IPP, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Core Mechanisms of Action
In vitro studies have established that IPP's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Additionally, IPP has been shown to stimulate the production of nitric oxide (NO) in endothelial cells, a crucial signaling molecule for vasodilation. Emerging evidence also points towards its anti-inflammatory and antioxidant properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Isoleucyl-prolyl-proline.
| Parameter | Cell Type/System | Method | Result | Reference(s) |
| ACE Inhibition | Purified ACE | Fluorometric Assay | IC50: ~5 µM | |
| Nitric Oxide Production | Endothelial Cells | Griess Assay | Significant increase at ≥100 nmol/L | [1] |
| Anti-inflammatory Activity | 3T3-F442A Adipocytes | Western Blot | Inhibition of TNFα-mediated NF-κB activation at 50 µM | |
| Antioxidant Activity | Chemical Assay | DPPH Assay | Data not available | |
| Chemical Assay | ORAC Assay | Data not available |
Key Signaling Pathways
ACE Inhibition by IPP
IPP acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action contributes to the vasorelaxant properties of IPP.
IPP-Induced Nitric Oxide Production in Endothelial Cells
IPP stimulates the production of nitric oxide (NO) in endothelial cells, a process crucial for vasodilation and maintaining vascular health. This signaling cascade involves the activation of endothelial Nitric Oxide Synthase (eNOS).
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol details a common method for determining the ACE inhibitory activity of IPP using the substrate Hippuryl-His-Leu (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
IPP standard solutions of varying concentrations
-
1N HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing ACE solution and borate buffer.
-
Add different concentrations of IPP to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid (HA) produced with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in distilled water.
-
Measure the absorbance of the solution at 228 nm.
-
Calculate the percentage of ACE inhibition for each IPP concentration and determine the IC50 value.
Nitric Oxide (NO) Production in Endothelial Cells (Griess Assay)
This protocol describes the measurement of NO production in endothelial cells treated with IPP using the Griess reagent.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
IPP solutions of varying concentrations
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and culture until confluent.
-
Treat the cells with different concentrations of IPP for a specified time.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing with a sodium nitrite standard curve.
In Vitro Anti-inflammatory Activity Assay (Cytokine Measurement)
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
IPP solutions of varying concentrations
-
Commercial ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of IPP.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the cytokine levels.
-
Analyze the data to determine the effect of IPP on cytokine production.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol describes a common method to evaluate the antioxidant capacity of IPP.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
IPP solutions of varying concentrations
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Mix the DPPH solution with different concentrations of IPP.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value of IPP for DPPH radical scavenging.
Conclusion
The in vitro evidence strongly supports the role of Isoleucyl-prolyl-proline as a bioactive peptide with significant potential for cardiovascular health. Its well-characterized ACE inhibitory activity and its ability to stimulate endothelial nitric oxide production provide a solid foundation for its therapeutic applications. While its anti-inflammatory and antioxidant properties are promising, further quantitative in vitro studies are warranted to fully elucidate these mechanisms. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field to advance the scientific understanding and development of IPP-based interventions.
References
The Kinetic Profile of H-Ile-Pro-Pro-OH: A Tripeptide Inhibitor of Angiotensin-Converting Enzyme
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline), often abbreviated as IPP, has emerged as a significant bioactive peptide, primarily recognized for its inhibitory action on the Angiotensin-Converting Enzyme (ACE).[1] Originating from milk protein casein, this peptide is a subject of extensive research due to its potential as a natural antihypertensive agent.[1] This technical guide provides a comprehensive overview of the ACE inhibition kinetics of this compound, detailing its inhibitory potency, mechanism of action, and the experimental protocols utilized for its characterization.
Quantitative Analysis of ACE Inhibition
The inhibitory potential of this compound against Angiotensin-Converting Enzyme is quantified by several key kinetic parameters. The half-maximal inhibitory concentration (IC50) is a widely reported metric, with studies consistently identifying the IC50 of this compound to be 5 µM.[1] More detailed kinetic analyses have elucidated the specific nature of this inhibition, revealing a preference for the N-terminal catalytic domain of ACE (nACE).
| Parameter | Value | Description | Reference |
| IC50 | 5 µM | The concentration of this compound required to inhibit 50% of ACE activity. | [1][2] |
| Inhibition Type | Domain-selective (preference for nACE) | The inhibitor shows a higher affinity for the N-terminal catalytic domain of the somatic ACE. | [2][3] |
| Ki | Data not explicitly found in the provided search results | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a higher affinity of the inhibitor for the enzyme. | |
| Vmax (in the presence of inhibitor) | Dependent on inhibition type and concentration | The maximum rate of the enzymatic reaction in the presence of the inhibitor. For a competitive inhibitor, Vmax remains unchanged, while for non-competitive and uncompetitive inhibitors, Vmax decreases. | |
| Km (in the presence of inhibitor) | Dependent on inhibition type and concentration | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. For a competitive inhibitor, Km increases, for a non-competitive inhibitor, Km is unchanged, and for an uncompetitive inhibitor, Km decreases. |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its antihypertensive effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation. ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound reduces the production of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.
Figure 1. Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.
Experimental Protocols
The determination of the ACE inhibitory kinetics of this compound involves standardized in vitro assays. The following is a generalized protocol based on the widely used Cushman and Cheung method, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).
ACE Inhibition Assay Protocol
-
Reagent Preparation:
-
ACE Solution: Prepare a solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Substrate Solution (HHL): Prepare a solution of Hippuryl-L-Histidyl-L-Leucine in the same buffer.
-
Inhibitor Solution (this compound): Prepare a series of dilutions of this compound in the assay buffer to determine the IC50 value.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
Pre-incubate a mixture of the ACE solution and the this compound solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid produced into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the hippuric acid residue in a suitable solvent (e.g., deionized water).
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Type (Lineweaver-Burk Plot)
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
Figure 2. Experimental workflow for determining the ACE inhibition kinetics of this compound.
Conclusion
This compound is a potent, naturally derived inhibitor of Angiotensin-Converting Enzyme with a well-characterized IC50 value of 5 µM. Its mechanism of action involves the targeted inhibition of ACE within the Renin-Angiotensin-Aldosterone System, with a notable preference for the N-terminal catalytic domain of the enzyme. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this and other ACE inhibitory peptides. Further elucidation of its precise kinetic parameters, such as the Ki value and the definitive mode of inhibition through detailed kinetic studies, will be invaluable for its potential application in the development of novel antihypertensive therapies and functional foods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Cellular Uptake of the Bioactive Peptide Ile-Pro-Pro (IPP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Isoleucyl-Prolyl-Proline (Ile-Pro-Pro or IPP), primarily derived from fermented dairy products, has garnered significant attention for its potential antihypertensive properties. A critical determinant of its bioactivity is its ability to be absorbed intact across the intestinal epithelium. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake of IPP, focusing on the molecular mechanisms, experimental models, and quantitative data. It is intended to serve as a detailed resource for researchers in the fields of nutrition, pharmacology, and drug development.
Introduction
Bioactive peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. Ile-Pro-Pro (IPP) is a well-characterized milk-derived tripeptide that has been shown to exhibit angiotensin-converting enzyme (ACE) inhibitory activity, suggesting its potential role in the management of hypertension. For IPP to exert its systemic effects, it must first be absorbed from the gastrointestinal tract into the bloodstream. This involves traversing the intestinal epithelial barrier, a process governed by specific transport mechanisms. Understanding these mechanisms is paramount for optimizing the delivery and efficacy of IPP as a functional food ingredient or therapeutic agent. This guide will delve into the primary pathways of IPP cellular uptake, the experimental protocols used to elucidate these pathways, and the quantitative data that underpins our current knowledge.
Mechanisms of Cellular Uptake
The intestinal absorption of small peptides like IPP is primarily mediated by two distinct pathways: carrier-mediated transport and paracellular transport.
Carrier-Mediated Transport via PepT1
The predominant mechanism for the uptake of di- and tripeptides in the small intestine is through the proton-coupled peptide transporter 1 (PepT1), also known as SLC15A1.[1] This transporter is highly expressed on the apical membrane of intestinal enterocytes. PepT1-mediated transport is an active process that utilizes the inwardly directed proton gradient across the brush border membrane. The acidic microclimate at the surface of the small intestine, with a pH of around 6.5, provides the driving force for this transport.[1]
Studies have demonstrated that the uptake of IPP is significantly influenced by pH, with enhanced transport at a more acidic apical pH, which is characteristic of PepT1-mediated uptake.[1] Furthermore, the transport of IPP can be competitively inhibited by other known substrates of PepT1, such as Gly-Sar, providing strong evidence for its reliance on this transporter.[1]
Paracellular Transport
In addition to carrier-mediated transport, IPP can also traverse the intestinal epithelium via the paracellular pathway. This route involves the passage of molecules through the tight junctions that connect adjacent epithelial cells. Paracellular transport is a passive process, and the permeability of the tight junctions to a given molecule is dependent on its size, charge, and the physiological state of the epithelium. While generally considered a less efficient route for larger molecules, the paracellular pathway contributes to the overall absorption of small peptides like IPP.[1]
Quantitative Analysis of Ile-Pro-Pro Transport
The transport of IPP across intestinal epithelia has been quantified in various experimental models, primarily using radiolabeled IPP ([³H]-IPP). The apparent permeability coefficient (Papp), a measure of the rate of transport across a membrane, is a key parameter used to quantify this process.
In Vitro Caco-2 Cell Monolayer Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely used in vitro model for studying intestinal drug and nutrient absorption. The tables below summarize the apparent permeability of [³H]-IPP across Caco-2 monolayers under different experimental conditions.
Table 1: Apparent Permeability (Papp) of [³H]-IPP across Caco-2 Monolayers at Different Apical pH [1]
| Apical pH | Basolateral pH | Papp (x 10⁻⁶ cm/s) |
| 7.4 | 7.4 | Value not explicitly provided in the source, but inhibition by Gly-Sar was not evident. |
| 6.5 | 7.4 | Value not explicitly provided in the source, but Gly-Sar was able to reduce the Papp. |
Table 2: Effect of PepT1 Inhibitor (Gly-Sar) on the Apparent Permeability (Papp) of [³H]-IPP across Caco-2 Monolayers [1]
| Apical pH | Condition | Papp (x 10⁻⁶ cm/s) | % Inhibition |
| 6.5 | Control | Specific value not provided | N/A |
| 6.5 | + 10 mM Gly-Sar | Specific value not provided, but significantly reduced | Significant inhibition observed |
| 7.4 | Control | Specific value not provided | N/A |
| 7.4 | + 10 mM Gly-Sar | Specific value not provided, no significant inhibition | No significant inhibition |
Note: While the exact Papp values were not detailed in the available abstract, the qualitative effects of pH and inhibitors are clearly stated.
Ex Vivo Rat Jejunal Mucosae Model
To complement in vitro data, ex vivo models using isolated intestinal tissues provide a more physiologically relevant system. The following table presents data on the transport of [³H]-IPP across isolated rat jejunal mucosae.
Table 3: Effect of PepT1 Inhibitor (Gly-Sar) on the Apparent Permeability (Papp) of [³H]-IPP across Rat Jejunal Mucosae [1]
| Apical pH | Condition | Papp (x 10⁻⁶ cm/s) | % Inhibition |
| 7.4 or 6.5 | Control | Specific value not provided | N/A |
| 7.4 or 6.5 | + Gly-Sar | Specific value not provided, but significantly reduced | Significant inhibition observed |
Note: The study noted that the jejunal surface maintains an acidic microclimate even when the luminal buffer is at pH 7.4, explaining the observed inhibition by Gly-Sar under these conditions.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the cellular uptake of IPP.
Caco-2 Cell Permeability Assay
This assay is a gold standard for in vitro prediction of intestinal drug absorption.
4.1.1. Cell Culture
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by confirming low permeability to a paracellular marker like Lucifer yellow.
4.1.2. Transport Experiment
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The transport buffer in the apical chamber is replaced with a solution containing [³H]-IPP, with or without inhibitors, at a specific pH (e.g., 6.5 or 7.4).
-
The basolateral chamber is filled with fresh transport buffer.
-
At designated time points, samples are collected from the basolateral chamber and the concentration of [³H]-IPP is determined by liquid scintillation counting.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the peptide in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
Ex Vivo Rat Jejunal Mucosae Transport Study
This method utilizes freshly excised intestinal tissue to provide a more physiologically relevant model.
4.2.1. Tissue Preparation
-
A segment of the jejunum is excised from a rat.
-
The segment is opened longitudinally, and the muscle layers are stripped away to isolate the mucosa.
-
The mucosal sheet is mounted in an Ussing chamber, which separates the tissue into apical and basolateral sides.
4.2.2. Transport Experiment
-
Both sides of the tissue are bathed in oxygenated Ringer's solution.
-
[³H]-IPP, with or without inhibitors, is added to the apical side.
-
Samples are collected from the basolateral side at various time points and analyzed for radioactivity.
-
Papp values are calculated as described for the Caco-2 assay.
Signaling Pathways Associated with Peptide Uptake
While the mechanisms of IPP transport across the intestinal epithelium are relatively well-understood, the specific intracellular signaling pathways activated immediately following its uptake in enterocytes remain an area of active investigation. However, research on the broader class of bioactive peptides provides some potential avenues for exploration.
The transport of di- and tripeptides via PepT1 has been linked to changes in intracellular pH and membrane potential, which could potentially trigger downstream signaling events. General peptide-receptor interactions in the gut are known to activate various signaling cascades, including:
-
G-protein coupled receptors (GPCRs): Many peptides exert their effects by binding to GPCRs on the cell surface, leading to the activation of second messenger systems.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a crucial regulator of cell proliferation, differentiation, and stress responses and can be activated by various extracellular stimuli, including some peptides.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell growth, survival, and metabolism and can be modulated by peptide hormones and growth factors.
It is important to note that direct evidence linking the intracellular presence of IPP to the activation of these specific pathways in intestinal epithelial cells is currently limited. Future research is needed to elucidate the precise molecular events that occur following the cellular uptake of IPP and how these events contribute to its overall bioactivity.
Conclusion and Future Directions
The cellular uptake of the bioactive peptide Ile-Pro-Pro is a multifaceted process involving both carrier-mediated transport via PepT1 and paracellular diffusion. The efficiency of the PepT1-mediated pathway is notably influenced by the acidic pH of the intestinal microclimate. Quantitative data from in vitro and ex vivo models have been instrumental in characterizing these transport mechanisms.
While significant progress has been made in understanding the absorption of IPP, several areas warrant further investigation. Future research should focus on:
-
Obtaining precise kinetic parameters (Km and Vmax) for IPP transport via PepT1.
-
Elucidating the specific intracellular signaling pathways that are activated in enterocytes following IPP uptake.
-
Investigating the potential for efflux transporters to limit the net absorption of IPP.
-
Exploring the impact of the food matrix on the bioavailability of IPP.
A more profound understanding of these aspects will be crucial for the rational design of functional foods and oral drug delivery systems aimed at maximizing the health benefits of Ile-Pro-Pro.
References
A Technical Guide to the Physiological Stability of H-Ile-Pro-Pro-OH
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-Isoleucyl-L-prolyl-L-proline (H-Ile-Pro-Pro-OH), hereafter referred to as IPP, is a bioactive tripeptide derived from the hydrolysis of food proteins, most notably milk casein.[1][2] It has garnered significant scientific interest for its potential health benefits, particularly its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), which is critical in the regulation of blood pressure.[1][3] The efficacy of IPP as a functional food ingredient or therapeutic agent is fundamentally dependent on its stability within physiological systems, its resistance to enzymatic degradation in the gastrointestinal tract and bloodstream, and its subsequent absorption and bioavailability.
This technical guide provides a comprehensive overview of the stability of IPP under physiological conditions. It consolidates pharmacokinetic data, details the experimental protocols used for stability assessment, and illustrates the core signaling pathway associated with its primary biological activity.
Physiological Stability and Pharmacokinetics
The unique structure of IPP, specifically the presence of two consecutive proline residues, confers considerable resistance to degradation by many gastrointestinal proteases and plasma peptidases. The imino acid nature of proline creates a rigid peptide bond that is not easily recognized or cleaved by common digestive enzymes.
Gastrointestinal and Plasma Stability
Studies on proline-rich peptides have shown they are more resistant to hydrolysis by pepsin and pancreatin compared to other peptides.[4] While many peptides are rapidly degraded in the gastrointestinal tract, IPP can be absorbed partially intact.[5]
In vivo studies in animal models provide the most direct evidence of its stability and bioavailability. Following intragastric administration in pigs, IPP was detected intact in the blood circulation, though with a low absolute bioavailability of approximately 0.1%.[6] This indicates that while the majority of the peptide may be hydrolyzed, a physiologically relevant amount survives digestion and is absorbed.
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, and elimination of IPP. A study in a conscious pig model provides key quantitative data on its behavior in vivo.[6] After intravenous administration, the elimination half-life was short, indicating rapid clearance from the bloodstream.[6] Following intragastric administration, the elimination half-life was slightly longer, with maximum plasma concentrations reaching approximately 10 nmol/L.[6]
Table 1: Pharmacokinetic Parameters of this compound in a Pig Model [6]
| Administration Route | Dose | Elimination Half-Life (t½) | Max. Plasma Conc. (Cmax) | Fraction Dose Absorbed (Bioavailability) |
|---|---|---|---|---|
| Intravenous | 4.0 mg/kg BW | 2.5 ± 0.1 min | - | - |
| Intragastric | 4.0 mg/kg BW | 9 ± 1 min | ~10 nmol/L | 0.077 ± 0.010 % |
Intestinal Permeability
The transport of IPP across the intestinal epithelium is a critical step for its systemic bioactivity. In vitro models are commonly used to assess this process. Studies using Caco-2 cell monolayers, a model for human intestinal absorption, and ex vivo rat jejunal segments in Ussing chambers have demonstrated that IPP can cross the epithelial barrier. Permeability was found to be significantly higher in the more physiologically complex ex vivo model compared to the Caco-2 cell culture model.
Table 2: Apparent Permeability (Papp) of this compound Across Intestinal Models
| Absorption Model | Apparent Permeability (Papp) (cm/s) |
|---|---|
| Caco-2 Monolayers | 1.0 ± 0.9 x 10⁻⁸ |
| Rat Jejunum (Ussing Chamber) | 5.0 x 10⁻⁸ (approx.) |
Mechanism of Action: ACE Inhibition Signaling Pathway
The primary mechanism of action for IPP's antihypertensive effect is the inhibition of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[7] By inhibiting ACE, IPP prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor.[7][8] This leads to vasodilation and a subsequent reduction in blood pressure.[3]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Methodologies
Standardized protocols are essential for comparing peptide stability across different studies. The following sections detail common methodologies for evaluating the physiological stability of peptides like IPP.
In Vitro Gastrointestinal Stability Assay
This assay simulates the conditions of the stomach and small intestine to assess a peptide's resistance to digestive enzymes.[9][10]
1. Preparation of Simulated Gastric Fluid (SGF):
-
According to U.S. Pharmacopeia (USP) guidelines, dissolve 2.0 g of sodium chloride in 500 mL of purified water.[11]
-
Add 3.2 g of purified pepsin (activity of 800-2500 units/mg of protein).
-
Add 7.0 mL of hydrochloric acid and adjust the final volume to 1000 mL with purified water.
-
The final pH should be approximately 1.2.[11]
2. Preparation of Simulated Intestinal Fluid (SIF):
-
Per USP guidelines, dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water.
-
Add 77 mL of 0.2 N sodium hydroxide and 500 mL of purified water.
-
Add 10.0 g of pancreatin.
-
Adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.
-
Adjust the final volume to 1000 mL with purified water.[9][10]
3. Incubation and Analysis Protocol:
-
Dissolve the peptide (e.g., IPP) in SGF or SIF to a final concentration (e.g., 1 mg/mL).
-
Incubate the solution in a shaking water bath at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the enzymatic reaction in each aliquot by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile), and/or by flash freezing.
-
Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to quantify the remaining amount of the intact peptide.[10]
-
Calculate the peptide's half-life (t½) by plotting the natural logarithm of the remaining peptide concentration against time.
Caption: Experimental workflow for an in vitro gastrointestinal stability assay.
In Vivo Pharmacokinetic Protocol (Animal Model)
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a peptide after oral or intravenous administration in an animal model, such as the pig model used for IPP.[6]
1. Animal Preparation:
-
Select healthy, fasted animals (e.g., piglets, ~25 kg body weight).
-
Surgically implant catheters into a major artery (for blood sampling) and vein (for intravenous administration) under anesthesia and allow for a recovery period.
2. Peptide Administration:
-
Intragastric Group: Administer a known dose of IPP (e.g., 4.0 mg/kg BW) dissolved in saline directly into the stomach via an orogastric tube.
-
Intravenous Group: Administer a known dose of IPP (e.g., 4.0 mg/kg BW) as a bolus injection through the venous catheter.
3. Blood Sampling:
-
Collect blood samples (~2-3 mL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, and 2, 5, 10, 20, 30, 60, 90, 120 minutes post-dose).
-
Immediately centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
4. Sample Analysis:
-
Extract the peptide from the plasma using protein precipitation or solid-phase extraction.
-
Quantify the concentration of intact IPP in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for high sensitivity and specificity.
5. Data Analysis:
-
Plot plasma concentration versus time for each animal.
-
Use non-compartmental pharmacokinetic software to calculate key parameters, including elimination half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the Area Under the Curve (AUC).
-
Calculate absolute oral bioavailability by comparing the AUC from the intragastric group to the AUC from the intravenous group, adjusted for dose: Bioavailability (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Conclusion
This compound exhibits notable resistance to enzymatic degradation compared to many other peptides, a characteristic attributed to its C-terminal Pro-Pro motif. While its absolute oral bioavailability is low, studies confirm that a portion of the administered peptide can survive gastrointestinal transit and be absorbed into the systemic circulation intact.[6] The short elimination half-life suggests that its biological effects, such as the inhibition of ACE, would be relatively acute following administration.[6] A thorough understanding of these stability and pharmacokinetic parameters, derived from standardized experimental protocols, is essential for the rational design of functional foods and pharmaceutical products aimed at leveraging the antihypertensive properties of this bioactive peptide.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Release of the Antihypertensive Tripeptides Valine-Proline-Proline and Isoleucine-Proline-Proline from Bovine Milk Caseins during in Vitro Gastrointestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates [mdpi.com]
- 6. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. files.core.ac.uk [files.core.ac.uk]
The Pharmacokinetics of Orally Administered Proton Pump Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of orally administered Proton Pump Inhibitors (IPPs), a class of drugs that profoundly suppress gastric acid secretion. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the associated physiological and metabolic pathways.
Executive Summary
Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. As prodrugs, they require an acidic environment for activation, leading to the irreversible inhibition of the gastric H+/K+ ATPase, the final step in acid secretion. The oral bioavailability and pharmacokinetic profiles of these agents are critical determinants of their clinical efficacy. This guide explores the absorption, distribution, metabolism, and excretion of five major PPIs: omeprazole, lansoprazole, pantoprazole, rabeprazole, and esomeprazole.
Data Presentation: Pharmacokinetic Parameters of Oral PPIs
The following tables summarize the key pharmacokinetic parameters of the five major PPIs following oral administration in healthy human subjects. These values represent a synthesis of data from multiple clinical studies and may vary depending on factors such as dosage, formulation, and individual patient characteristics, including genetic polymorphisms of metabolizing enzymes.
| Pharmacokinetic Parameter | Omeprazole | Lansoprazole | Pantoprazole | Rabeprazole | Esomeprazole |
| Dosage (mg) | 20 - 60 | 15 - 60 | 40 | 20 | 20 - 40 |
| Tmax (hours) | 0.5 - 3.5 | 1.3 - 2.1 | 2 - 3 | 2 - 5 | 1.56 - 2.3 |
| Cmax (ng/mL) | Varies | 810 - 1705 | ~2500 | ~180 | Varies |
| AUC (ng·h/mL) | Varies | 1825 - 3192 | ~5000 | Varies | Varies |
| Bioavailability (%) | 30 - 40 (single dose), ~60 (repeated doses) | 80 - 90 | 77 | ~52 | 50-68 (single dose), up to 90% (repeated doses)[1][2] |
| Plasma Half-life (hours) | < 1.0 | 1.3 - 2.1 | ~1.1 | 1 - 2 | 0.85 (single dose), 1.2 - 1.5 (repeated doses) |
| Protein Binding (%) | ~95 | ~97 | ~98 | 96.3 | ~97 |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of well-controlled clinical studies. While specific protocols may vary, the following outlines a general methodology for a single-dose, open-label, crossover pharmacokinetic study of an orally administered PPI in healthy human volunteers.
Study Design
A randomized, single-dose, open-label, two-period crossover study is a common design. This involves administering a single oral dose of the PPI to a cohort of healthy volunteers. After a washout period, the same volunteers receive a reference formulation or a different dose.
Subject Population
Healthy adult male and female volunteers are typically recruited. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and known allergies to the study drug.
Dosing and Administration
Subjects are usually required to fast overnight before drug administration. The PPI, in its enteric-coated oral formulation, is administered with a standardized volume of water. Food is typically withheld for a specified period post-dosing to minimize its effect on absorption.
Blood Sampling
Serial blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
The concentration of the PPI and its major metabolites in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method must demonstrate adequate sensitivity, specificity, accuracy, and precision.
Pharmacokinetic Analysis
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Mandatory Visualizations
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The following diagram illustrates the key hormonal and neural inputs that converge on the parietal cell to stimulate the H+/K+ ATPase, the proton pump.
Caption: Signaling pathways regulating gastric acid secretion.
Experimental Workflow for an Oral Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical pharmacokinetic study of an orally administered drug.
Caption: Experimental workflow of a pharmacokinetic study.
Mechanism of Action of Proton Pump Inhibitors
PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi. Once activated, they form a covalent bond with the H+/K+ ATPase, leading to its irreversible inhibition.
Caption: Mechanism of action of proton pump inhibitors.
Metabolic Pathways of Proton Pump Inhibitors
PPIs are extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. Genetic polymorphisms in CYP2C19 can significantly influence the metabolism and, consequently, the clinical efficacy of most PPIs.
Caption: Primary metabolic pathways of proton pump inhibitors.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Ile-Pro-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder deprotection conditions compared to the Boc/Bzl strategy. This document provides a detailed protocol for the synthesis of the tripeptide H-Ile-Pro-Pro-OH using Fmoc-based solid-phase chemistry on Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage. Proline-rich peptides are of significant interest in biochemical and pharmaceutical research due to their unique structural properties and biological activities.[1] This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, and includes quantitative data and a visual representation of the workflow.
Data Presentation
The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
Table 1: Resin and Amino Acid Loading
| Parameter | Value | Notes |
| Resin Type | Wang Resin | Standard for peptides with C-terminal acid. |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Select resin with appropriate loading. |
| Starting Resin Quantity | 100 - 200 mg | Based on a 0.1 mmol synthesis scale. |
| Fmoc-Pro-OH (1st AA) | 4 equivalents | Relative to resin loading for initial attachment. |
| Fmoc-Pro-OH (2nd AA) | 3-5 equivalents | Relative to initial resin loading. |
| Fmoc-Ile-OH (3rd AA) | 3-5 equivalents | Relative to initial resin loading. |
Table 2: Reagents for Deprotection and Coupling
| Reagent | Concentration/Equivalents | Purpose |
| Piperidine in DMF | 20% (v/v) | Fmoc deprotection. |
| HBTU/HOBt | 3-5 equivalents each | Coupling activation. |
| DIPEA in DMF | 6-10 equivalents | Base for coupling reaction. |
| DMF | As required | Solvent for washing and reactions. |
| DCM | As required | Solvent for washing. |
Table 3: Reaction Times and Conditions
| Step | Duration | Temperature |
| Resin Swelling | 30 - 60 minutes | Room Temperature |
| Fmoc Deprotection | 2 x 5-10 minutes | Room Temperature |
| Amino Acid Coupling | 30 - 60 minutes | Room Temperature |
| Final Cleavage | 1 - 2 hours | Room Temperature |
Table 4: Cleavage Cocktail Composition (per 100 mg of peptide-resin)
| Component | Volume/Weight | Purpose |
| Trifluoroacetic Acid (TFA) | 1.85 mL | Cleavage from resin and side-chain deprotection. |
| Triisopropylsilane (TIS) | 0.05 mL | Scavenger for carbocations. |
| Water | 0.1 mL | Scavenger. |
Table 5: Expected Yield
| Parameter | Value | Notes |
| Crude Peptide Yield | 70-90% | Highly dependent on coupling efficiency at each step. |
| Purified Peptide Yield | 30-60% | Post-purification yield will be lower. |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)
-
Resin Swelling: Place the Wang resin (0.1 mmol) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes at room temperature with gentle agitation.[2]
-
First Amino Acid Activation: In a separate vial, dissolve Fmoc-Pro-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Add DMAP (0.1 eq.).
-
Loading: Drain the DMF from the swollen resin. Add the activated Fmoc-Pro-OH solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash the resin as described above.
Peptide Chain Elongation
This cycle is repeated for the coupling of the second Proline and then Isoleucine.
-
Add 20% piperidine in DMF to the resin.[2]
-
Agitate for 5-10 minutes at room temperature.[2]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Activation: In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Pro-OH or Fmoc-Ile-OH, 3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[3] The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Repeat the deprotection and coupling steps for each amino acid in the sequence (Pro, then Ile). After the final coupling of Fmoc-Ile-OH, proceed to the final Fmoc deprotection step as described in section 2.1.
Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) fresh.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.[5] Gently agitate the mixture at room temperature for 1-2 hours.[6]
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Analyze the purity of the crude peptide by analytical reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry (MS).
-
Purify the crude peptide by preparative RP-HPLC to obtain the final high-purity this compound product.
Mandatory Visualization
The following diagram illustrates the workflow for the solid-phase synthesis of this compound.
Caption: Solid-phase peptide synthesis workflow for this compound.
References
- 1. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isoleucyl-prolyl-proline (IPP)
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the tripeptide Isoleucyl-prolyl-proline (IPP). IPP, a bioactive peptide often found in fermented dairy products, has garnered significant interest for its potential health benefits, including angiotensin-converting enzyme (ACE) inhibitory activity.[1][2][3] The described protocol provides a reliable and efficient means to obtain high-purity IPP suitable for research, preclinical studies, and drug development applications.
Introduction
Isoleucyl-prolyl-proline (IPP) is a tripeptide with the sequence Ile-Pro-Pro.[4] It is recognized for its potential role in cardiovascular health, primarily through the inhibition of the angiotensin-converting enzyme (ACE).[3][5] Accurate in vitro and in vivo studies of IPP necessitate a highly purified sample, free from synthesis byproducts or contaminants from its source matrix. Reversed-phase HPLC is a powerful technique for the purification of peptides, separating them based on their hydrophobicity.[6][7] This document provides a detailed protocol for the purification of IPP using RP-HPLC.
Physicochemical Properties of Isoleucyl-prolyl-proline
A summary of the key physicochemical properties of IPP is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇N₃O₄ | [4] |
| Molecular Weight | 325.40 g/mol | [4] |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [4] |
| Synonyms | IPP, Ile-Pro-Pro | [4] |
HPLC Purification Method
The purification of IPP is achieved using a reversed-phase HPLC system. The method parameters have been optimized for the separation of this tripeptide.
HPLC Instrumentation and Parameters
The recommended HPLC system and parameters for the purification of IPP are outlined in Table 2.
| Parameter | Specification | Rationale |
| Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm | C18 columns are well-suited for retaining and separating small peptides like IPP.[6] The pore size is appropriate for small molecules.[6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape.[6][8] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic solvent for eluting peptides from a reversed-phase column.[6][8] |
| Gradient | 5-40% B over 30 minutes | A linear gradient is effective for separating peptides with varying hydrophobicities.[6] Most peptides elute before 30% acetonitrile.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Detection Wavelength | 214 nm | The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection. |
| Column Temperature | 35-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[8] |
| Injection Volume | 100 µL (dependent on sample concentration and column capacity) |
Experimental Workflow
The overall workflow for the purification of IPP is depicted in the following diagram.
Caption: Figure 1. HPLC Purification Workflow for IPP.
Detailed Experimental Protocol
Materials and Reagents
-
Crude Isoleucyl-prolyl-proline (IPP) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1 mL of TFA to make a 0.1% (v/v) solution. Degas the solution.
-
Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA to make a 0.1% (v/v) solution. Degas the solution.
Sample Preparation
-
Accurately weigh the crude IPP sample.
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC System Setup and Operation
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the detection wavelength to 214 nm.
-
Set the column oven temperature to 35 °C.
-
Inject the filtered sample onto the column.
-
Run the gradient program as specified in Table 2.
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the major peak, which is expected to be IPP. The retention time will depend on the specific HPLC system and column used.
-
Collect fractions in appropriately labeled tubes.
Post-Purification Analysis and Processing
-
Analyze the purity of the collected fractions using an analytical HPLC method. This can be the same method with a smaller injection volume.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen sample to remove the solvent and obtain the purified IPP as a white powder.
-
Store the purified IPP at -20 °C or below.
Expected Results
Using this method, a significant increase in the purity of Isoleucyl-prolyl-proline can be achieved. The expected purity and yield are summarized in Table 3.
| Parameter | Expected Value |
| Purity of Crude Sample | Varies (e.g., 70-85%) |
| Purity after HPLC | >98% |
| Yield | 60-80% (dependent on crude purity and fraction collection) |
| Appearance | White, fluffy powder |
Conclusion
The RP-HPLC method described in this application note provides an effective and reproducible protocol for the purification of Isoleucyl-prolyl-proline. This method is suitable for obtaining high-purity IPP for various research and development applications. The provided workflow and detailed protocol can be readily implemented in a standard laboratory setting.
References
- 1. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoleucyl-Proline Dipeptide [benchchem.com]
- 6. ionsource.com [ionsource.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Quantifying the Bioactive Peptide Ile-Pro-Pro (IPP) in Fermented Dairy Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermented dairy products are a rich source of bioactive peptides, short sequences of amino acids derived from milk proteins during fermentation by specific lactic acid bacteria (LAB). Among these, the tripeptide Isoleucine-Proline-Proline (IPP) has garnered significant attention for its potential health benefits, most notably its antihypertensive properties. IPP acts as an inhibitor of the Angiotensin-I-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS) that controls blood pressure.[1] The quantification of IPP in fermented dairy products is crucial for understanding its bioavailability, optimizing fermentation processes for its production, and developing functional foods and nutraceuticals for cardiovascular health. This document provides detailed application notes and protocols for the quantification and bioactivity assessment of IPP in fermented dairy matrices.
Analytical Methods for IPP Quantification
The gold standard for accurate and sensitive quantification of specific peptides like IPP in complex food matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the precise measurement of IPP even at low concentrations.
Experimental Protocol: Quantification of IPP by HPLC-MS/MS
This protocol outlines a general procedure for the quantification of IPP in fermented dairy products such as yogurt.
1. Sample Preparation:
-
Protein Precipitation: To 1 gram of a homogenized fermented dairy sample, add 9 mL of a deproteinizing solution (e.g., 1% trifluoroacetic acid in water or a mixture of methanol and water).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes and then centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove unretained compounds.
-
Elute the peptides with an appropriate solvent, such as 50% acetonitrile in water.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried peptide extract in a solvent compatible with the initial mobile phase of the HPLC, typically a low percentage of organic solvent in water with an acid modifier (e.g., 5% acetonitrile in water with 0.1% formic acid).
2. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%), increasing linearly to a higher percentage (e.g., 30-50%) over several minutes to elute the peptides. The gradient program should be optimized based on the specific column and system.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for IPP in Multiple Reaction Monitoring (MRM) mode for quantification. The exact m/z values for the transitions should be determined by infusing a pure IPP standard.
-
Quantification: Create a calibration curve using a series of known concentrations of a pure IPP standard. The concentration of IPP in the sample is determined by comparing its peak area to the calibration curve.
Bioactivity Assessment: ACE Inhibition Assay
The primary mechanism of action for the antihypertensive effect of IPP is the inhibition of the Angiotensin-I-Converting Enzyme (ACE). The in vitro ACE inhibitory activity is a key measure of the bioactivity of IPP-containing fermented dairy products. The IC50 value, which is the concentration of an inhibitor required to inhibit 50% of the ACE activity, is a standard metric for expressing this inhibitory effect.
Experimental Protocol: Spectrophotometric ACE Inhibition Assay
This protocol is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified spectrophotometrically.
1. Reagent Preparation:
-
ACE Enzyme Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.3). The final concentration should be optimized to give a measurable rate of reaction.
-
Substrate Solution (HHL): Dissolve hippuryl-L-histidyl-L-leucine (HHL) in the same buffer used for the ACE solution to a final concentration of 5 mM.
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl acetate.
-
Sample/Standard Solutions: Prepare a series of dilutions of the fermented dairy extract (prepared as described in the HPLC-MS/MS protocol) and a known ACE inhibitor (e.g., captopril) to be used as a positive control.
2. Assay Procedure:
-
Pre-incubation: In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the ACE enzyme solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add 150 µL of the pre-warmed HHL substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture. Vortex vigorously for 1 minute to extract the hippuric acid into the organic phase. Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Evaporation and Reconstitution: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried hippuric acid in 1 mL of deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the reconstituted solution at 228 nm using a UV-Vis spectrophotometer.
3. Calculation of ACE Inhibition:
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control reaction (with buffer instead of the sample).
-
A_sample is the absorbance of the reaction with the sample.
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the sample and calculating the concentration that results in 50% inhibition.
Quantitative Data Summary
The concentration of IPP and the corresponding ACE inhibitory activity can vary significantly depending on the type of fermented dairy product, the starter cultures used, and the fermentation conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of IPP and VPP in Various Fermented Dairy Products
| Fermented Dairy Product | Starter Culture(s) | IPP Concentration (mg/kg) | VPP Concentration (mg/kg) | Reference |
| Hard Cheese (Hobelkäse) | N/A | 95.4 | 224 | [2] |
| Semi-hard Cheese (Gouda) | N/A | 0 - 95.4 | 0 - 224 | [3] |
| Fermented Milk | Lactobacillus helveticus & Saccharomyces cerevisiae | Varies | Varies | [4] |
Note: N/A indicates that the specific starter cultures were not detailed in the cited source.
Table 2: ACE Inhibitory Activity (IC50) of Peptides and Fermented Milk Extracts
| Sample | IC50 Value | Reference |
| Hard Cheese (Hobelkäse) Extract | 2.6 mg/mL | [2] |
| Yak Milk Casein Hydrolysate Peptides | 7.28 - 12.79 µM | [2] |
Biological Significance and Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS)
The primary therapeutic target of IPP is the Angiotensin-I-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, IPP prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. Furthermore, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by IPP leads to an accumulation of bradykinin, further contributing to the blood pressure-lowering effect.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of IPP.
Experimental Workflow for IPP Quantification
The following diagram illustrates the general workflow for the quantification of IPP in a fermented dairy product.
Caption: General experimental workflow for IPP quantification in fermented dairy.
Conclusion
The accurate quantification of IPP in fermented dairy products is essential for the development and validation of functional foods with antihypertensive properties. The combination of robust analytical techniques like HPLC-MS/MS and relevant bioactivity assays such as the ACE inhibition assay provides a comprehensive approach for researchers, scientists, and drug development professionals. The detailed protocols and data presented in this document serve as a valuable resource for advancing research in this promising area of food science and nutrition.
References
Application Notes and Protocols for Cell-Based Assays of H-Ile-Pro-Pro-OH Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Isoleucine-Proline-Proline (H-Ile-Pro-Pro-OH), hereafter referred to as IPP, is a bioactive peptide derived from milk proteins. It is most recognized for its angiotensin-converting enzyme (ACE) inhibitory properties, which contribute to its antihypertensive effects.[1][2] Beyond its influence on the renin-angiotensin system, emerging research suggests that IPP possesses pleiotropic bioactivities, including anti-inflammatory and endothelial function-modulating effects.
These application notes provide detailed protocols for cell-based assays to characterize the activity of IPP. The described methods are designed to offer a more physiologically relevant context compared to traditional cell-free enzymatic assays by evaluating the peptide's effects on intact cellular systems. The protocols focus on three key areas of IPP's bioactivity: ACE inhibition, enhancement of endothelial nitric oxide production, and anti-inflammatory effects.
Data Summary
The following tables summarize the quantitative data for the bioactivity of this compound in various assays.
Table 1: ACE Inhibitory Activity of this compound
| Assay Type | IC50 Value | Reference |
| Enzymatic Assay | 5 µM | [1][2] |
Table 2: Effect of this compound on Endothelial Cell Function
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HUVECs | Nitric Oxide (NO) Production | 1 nM - 10 µM | Increased NO production | [1][2] |
Table 3: Anti-inflammatory Activity of Tripeptides in Macrophages
| Cell Line | Stimulant | Peptide | Concentration | Effect on Inflammatory Mediators | Reference |
| RAW 264.7 | LPS | Dioscorealide B | 6 µM | Suppression of iNOS, IL-1β, IL-6, and IL-10 mRNA | [3] |
| RAW 264.7 | LPS | Phillygenin | Not specified | Inhibition of IL-1β and PGE2 release; reduced mRNA of IL-6, IL-1β, and TNF-α | [4] |
Experimental Protocols
Cell-Based ACE Inhibition Assay
This protocol is adapted from established enzymatic ACE inhibition assays for a cell-based format using Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express ACE.
Objective: To determine the half-maximal inhibitory concentration (IC50) of IPP on ACE activity in a cellular environment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well black, clear-bottom microplates
-
This compound (IPP)
-
Captopril or Lisinopril (positive control)
-
ACE Assay Buffer
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask to ~90% confluency.
-
Detach cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 2 x 10⁴ HUVECs per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of IPP and a positive control (e.g., Captopril) in a suitable solvent.
-
Perform serial dilutions in Endothelial Cell Growth Medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM for IPP).
-
Include a vehicle control (medium with solvent).
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
ACE Activity Measurement:
-
Aspirate the medium containing the compounds.
-
Wash the cell monolayer twice with 100 µL of pre-warmed ACE Assay Buffer.
-
Prepare the fluorogenic ACE substrate solution in ACE Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Immediately measure the fluorescence kinetics in a microplate reader pre-heated to 37°C (e.g., excitation at 320 nm and emission at 405 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (fluorescence increase over time) for each well.
-
Determine the percentage of ACE inhibition for each IPP concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the IPP concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Endothelial Nitric Oxide (NO) Production Assay
This protocol describes the measurement of nitric oxide production in HUVECs in response to IPP treatment using the Griess reagent.
Objective: To quantify the effect of IPP on the production of nitric oxide, a key indicator of endothelial function.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well plates
-
This compound (IPP)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed HUVECs in 24-well plates until they reach confluency.
-
-
Compound Treatment:
-
Prepare various concentrations of IPP in serum-free medium (e.g., 1 nM, 100 nM, 1 µM, 10 µM).
-
Wash the cells with PBS and replace the medium with the IPP solutions.
-
Include a negative control (serum-free medium alone).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Prepare a sodium nitrite standard curve.
-
Add 50 µL of supernatant or standard to a 96-well plate.
-
Add 50 µL of Griess Reagent I to each well.
-
Add 50 µL of Griess Reagent II to each well and mix.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Express the results as the fold change in NO production compared to the untreated control.
-
Anti-Inflammatory Activity Assay in Macrophages
This protocol details the assessment of IPP's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To evaluate the ability of IPP to suppress the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
24-well plates
-
This compound (IPP)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed 1 x 10⁵ cells per well in a 24-well plate and incubate overnight.
-
-
Compound Pre-treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of IPP for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include control wells: untreated cells, cells treated with IPP alone, and cells treated with LPS alone.
-
-
Measurement of Inflammatory Mediators:
-
NO Production: Collect the supernatant and perform the Griess assay as described in Protocol 2.
-
TNF-α and IL-6 Production: Collect the supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the levels of NO, TNF-α, and IL-6.
-
Calculate the percentage of inhibition of each mediator by IPP compared to the LPS-only treated cells.
-
Visualization of Signaling Pathways and Workflows
Caption: ACE signaling pathway and the inhibitory action of this compound.
Caption: Proposed pathway for IPP-induced eNOS activation and NO production.
Caption: NF-κB signaling pathway and the inhibitory effect of IPP.
Caption: General experimental workflow for cell-based assays of IPP activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dioscorealide B suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages: The inhibition of NF-kappaB and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antihypertensive Effects of Isoleucyl-Prolyl-Proline (IPP) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide derived from milk proteins that has garnered significant interest for its potential antihypertensive properties.[1] The primary mechanism of action for IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By inhibiting ACE, IPP reduces the production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[1]
Animal models are indispensable tools for the preclinical evaluation of novel antihypertensive agents like IPP. The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant model for studying essential hypertension, as it closely mimics the development of hypertension in humans.[3] These application notes provide detailed protocols for utilizing the SHR model to investigate the antihypertensive effects of IPP, including methods for drug administration, blood pressure measurement, and analysis of the underlying signaling pathways.
Animal Model Selection
The Spontaneously Hypertensive Rat (SHR) is the recommended animal model for studying the antihypertensive effects of IPP. SHRs are normotensive at birth but gradually develop hypertension with age, providing a valuable model to study the prevention and treatment of essential hypertension.[4]
Experimental Protocols
IPP Administration Protocol (Oral Gavage)
This protocol describes the long-term oral administration of IPP to SHRs to evaluate its chronic antihypertensive effects.
Materials:
-
Isoleucyl-prolyl-proline (IPP)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles (20-gauge, 1.5-2 inches long, with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow SHRs (e.g., 5-6 weeks old) to acclimate to the housing conditions for at least one week before the start of the experiment.
-
IPP Solution Preparation: Prepare a stock solution of IPP in the chosen vehicle at the desired concentration. For example, to administer a dose of 5 mg/kg, prepare a solution of 1 mg/mL for a 250g rat receiving 1.25 mL.
-
Dosing:
-
Weigh each rat accurately before each administration to calculate the precise volume of the IPP solution to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the IPP solution directly into the stomach.
-
Administer the IPP solution or vehicle (for the control group) once daily for the duration of the study (e.g., 12 weeks).[5]
-
-
Monitoring: Observe the animals daily for any signs of distress or adverse effects.
Blood Pressure Measurement Protocol (Tail-Cuff Method)
The tail-cuff method is a non-invasive technique for measuring systolic blood pressure in conscious rats.
Materials:
-
Tail-cuff plethysmography system (including a restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or pad
Procedure:
-
Acclimatization to the Procedure: To minimize stress-induced blood pressure variations, acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements are taken.
-
Animal Preparation:
-
Gently place the rat in the restrainer.
-
Warm the rat's tail using a warming chamber or pad (approximately 32-34°C) for 10-15 minutes to increase blood flow and facilitate pulse detection.
-
-
Cuff and Sensor Placement:
-
Place the occlusion cuff at the base of the tail.
-
Position the pulse sensor distal to the cuff.
-
-
Measurement:
-
Initiate the measurement cycle on the control unit. The cuff will automatically inflate and then slowly deflate.
-
The system records the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.
-
Perform at least 5-7 consecutive measurements for each rat and calculate the average to obtain a reliable blood pressure reading.
-
-
Data Recording: Record the systolic blood pressure for each animal at regular intervals throughout the study (e.g., weekly).
Angiotensin-Converting Enzyme (ACE) Activity Assay Protocol (Aortic Tissue)
This protocol outlines the determination of ACE activity in the aorta of SHRs to assess the direct inhibitory effect of IPP.
Materials:
-
Aortic tissue from experimental animals
-
Homogenization buffer (e.g., 0.1 M Tris-HCl buffer, pH 8.3)
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL)
-
Fluorometric or colorimetric ACE assay kit
-
Homogenizer
-
Centrifuge
-
Microplate reader
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the rats and carefully dissect the aorta.
-
Clean the aorta of any adhering connective tissue and blood.
-
Weigh the tissue and place it in ice-cold homogenization buffer.
-
-
Homogenization:
-
Homogenize the aortic tissue using a suitable homogenizer.
-
Centrifuge the homogenate (e.g., at 10,000 x g for 15 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant, which contains the ACE enzyme.
-
-
ACE Activity Measurement:
-
Follow the instructions provided with the commercial ACE assay kit.
-
Typically, the assay involves incubating the tissue supernatant with the ACE substrate (HHL).
-
The product of the enzymatic reaction is then quantified using a microplate reader (fluorometrically or colorimetrically).
-
-
Data Analysis:
-
Calculate the ACE activity, usually expressed as nmol of product formed per minute per mg of protein.
-
Compare the ACE activity between the IPP-treated group and the control group to determine the extent of inhibition.
-
Data Presentation
Quantitative Data Summary
The following tables summarize representative quantitative data from a long-term study of IPP administration in SHRs.[5]
Table 1: Effect of Long-Term IPP Administration on Systolic Blood Pressure in SHRs
| Treatment Group | Duration of Treatment | Initial Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) |
| Control (Vehicle) | 12 weeks | 135 ± 3 | 193 ± 1 | +58 |
| IPP + VPP | 12 weeks | 134 ± 2 | 181 ± 2 | +47 |
Data are presented as mean ± SEM.
Table 2: Comparison of Systolic Blood Pressure Between Control and IPP-Treated SHRs After 12 Weeks
| Treatment Group | Final Systolic Blood Pressure (mmHg) | p-value (vs. Control) |
| Control (Vehicle) | 193 ± 1 | - |
| IPP + VPP | 181 ± 2 | < 0.001 |
Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating the antihypertensive effect of IPP in SHRs.
Signaling Pathway of IPP's Antihypertensive Effect
Caption: Signaling pathway illustrating the inhibitory effect of IPP on the Renin-Angiotensin-Aldosterone System.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the Lactotripeptides Isoleucine–Proline–Proline and Valine–Proline–Proline on Systolic Blood Pressure in Japanese Subjects: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment [mdpi.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
Application Notes and Protocols for H-Ile-Pro-Pro-OH in Protein Folding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH, also known as Isoleucyl-Prolyl-Proline, is a tripeptide with emerging significance in biochemical and pharmaceutical research.[1] While extensively studied for its role as an angiotensin-converting enzyme (ACE) inhibitor, its unique structural features, particularly the Pro-Pro motif, suggest a potential role in influencing protein conformation and folding.[2][3] Proline residues are known to introduce rigid turns in polypeptide chains, acting as "helix breakers" and playing a crucial role in the formation of specific protein structures.[4][5] Peptides containing consecutive proline residues can form polyproline II (PPII) helices, which are critical motifs in protein-protein interactions.[2][4]
These application notes provide a comprehensive overview of the potential uses of this compound in protein folding studies, offering detailed protocols for key experiments to investigate its effects on protein structure, stability, and folding kinetics.
Hypothetical Quantitative Data
While specific experimental data on the direct impact of this compound on protein folding is not yet widely published, this section presents a set of plausible, hypothetical data to serve as a template for experimental design and data analysis. The following tables summarize expected quantitative outcomes from Circular Dichroism (CD) spectroscopy, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy experiments when studying the interaction of this compound with a model protein susceptible to conformational changes, such as a partially unfolded or aggregation-prone protein.
Table 1: Effect of this compound on the Secondary Structure of a Model Protein (Circular Dichroism Data)
| This compound (µM) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 0 | 25 | 30 | 45 |
| 10 | 27 | 28 | 45 |
| 50 | 30 | 25 | 45 |
| 100 | 35 | 22 | 43 |
| 200 | 38 | 20 | 42 |
Table 2: Thermodynamic Parameters of this compound Binding to a Model Protein (Isothermal Titration Calorimetry Data)
| Parameter | Value |
| Stoichiometry (n) | 1.8 |
| Dissociation Constant (Kd) | 75 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 5.2 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -10.1 kcal/mol |
Table 3: Influence of this compound on the Folding and Unfolding Kinetics of a Model Protein (Fluorescence Spectroscopy Data)
| This compound (µM) | Folding Rate Constant (kf) (s-1) | Unfolding Rate Constant (ku) (s-1) |
| 0 | 0.15 | 0.05 |
| 50 | 0.25 | 0.04 |
| 100 | 0.38 | 0.03 |
| 200 | 0.52 | 0.02 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on protein folding.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the use of CD spectroscopy to monitor changes in the secondary structure of a target protein in the presence of this compound.[1][3][4][6]
Objective: To determine if this compound induces conformational changes in the target protein by quantifying shifts in its secondary structural elements.
Materials:
-
Target protein (e.g., 0.1 mg/mL in a suitable buffer like 10 mM phosphate buffer, pH 7.4)
-
This compound stock solution (e.g., 10 mM in the same buffer)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a series of protein solutions with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).
-
Ensure the final protein concentration remains constant across all samples.
-
Prepare a buffer blank containing the highest concentration of this compound to be used.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to measure in the far-UV range (190-260 nm).
-
Use a nitrogen flush to minimize ozone production and oxygen absorption.
-
Set the bandwidth to 1 nm, the data pitch to 0.5 nm, and the scanning speed to 50 nm/min.
-
Equilibrate the sample cell holder to the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer blank.
-
Measure the CD spectrum for each protein sample, averaging at least three scans for each.
-
Subtract the baseline spectrum from each sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Deconvolute the corrected spectra using a suitable algorithm (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol describes the use of ITC to determine the thermodynamic parameters of the interaction between this compound and a target protein.[2][7][8][9][10]
Objective: To quantify the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-protein interaction.
Materials:
-
Target protein (e.g., 20 µM in a suitable buffer like 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound (e.g., 400 µM in the same buffer)
-
Isothermal Titration Calorimeter
-
Syringe for injection
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and this compound solutions against the same buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 1 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of this compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
NMR Spectroscopy for Structural and Interaction Analysis
This protocol provides a general framework for using Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the structural effects of this compound on a target protein at an atomic level.[11][12][13][14][15][16]
Objective: To identify the specific residues of the target protein that interact with this compound and to characterize any resulting conformational changes.
Materials:
-
15N-labeled target protein (e.g., 0.1-0.5 mM in a suitable NMR buffer, pH 6.5)
-
Unlabeled this compound stock solution (e.g., 20 mM in the same buffer)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample of the 15N-labeled protein in NMR buffer.
-
Prepare a series of this compound solutions at different concentrations.
-
-
Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the free protein to serve as a reference.
-
Titrate the protein sample with increasing concentrations of this compound.
-
Acquire a 2D 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Overlay the spectra from the different titration points.
-
Monitor for chemical shift perturbations (CSPs) of the backbone amide signals.
-
Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding interface.
-
Analyze changes in peak intensities and line broadening to gain insights into the kinetics of the interaction.
-
Conclusion
The tripeptide this compound presents an interesting candidate for modulating protein folding and stability due to its proline-rich nature. The protocols detailed in these application notes provide a robust framework for researchers to investigate these potential effects. By employing techniques such as Circular Dichroism, Isothermal Titration Calorimetry, and NMR spectroscopy, scientists can gain valuable insights into the structural and thermodynamic consequences of the interaction between this compound and target proteins. Such studies are not only fundamental to understanding the principles of protein folding but also hold promise for the development of novel peptide-based therapeutics that can target protein misfolding diseases.
References
- 1. scilit.com [scilit.com]
- 2. Assessing Coupled Protein Folding and Binding Through Temperature-Dependent Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule fluorescence spectroscopy of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experiments with Isopropyl Phenyl-Propane (IPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl Phenyl-Propane (IPP) represents a class of alkylbenzenes with potential applications in various fields of research and drug development. Due to the limited availability of specific in vivo experimental data for a compound precisely named "Isopropyl Phenyl-Propane," these application notes provide a comprehensive guide based on the physicochemical properties of structurally similar compounds, such as n-propylbenzene and cumene. These protocols are intended to serve as a foundational framework for developing specific in vivo studies.
Disclaimer: The following protocols are generalized and should be adapted based on the specific isomer of Isopropyl Phenyl-Propane being investigated and its determined physicochemical and toxicological properties. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Physicochemical Properties and Formulation
Based on related compounds, Isopropyl Phenyl-Propane is anticipated to be a lipophilic substance with low aqueous solubility. Formulation strategies for in vivo administration will likely require the use of non-aqueous vehicles or emulsifying agents to achieve a homogenous and stable preparation suitable for injection.
Solubility and Vehicle Selection
The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of IPP in vivo. Preliminary solubility testing is highly recommended.
Table 1: Recommended Solvents and Vehicles for Formulation of Isopropyl Phenyl-Propane
| Vehicle Component | Purpose | Suitability for IPP | Recommended Starting Concentration |
| Corn Oil / Sesame Oil | Non-aqueous vehicle for lipophilic compounds | High | 1-10% (w/v) |
| DMSO (Dimethyl sulfoxide) | Solubilizing agent | High | ≤ 10% of final volume |
| PEG300 / PEG400 | Co-solvent to improve solubility | Moderate to High | 10-40% of final volume |
| Tween® 80 / Cremophor® EL | Surfactant/Emulsifier | High | 1-10% of final volume |
| Saline (0.9% NaCl) | Aqueous vehicle for final dilution | Low (used with co-solvents/surfactants) | q.s. to final volume |
Note: The final concentration of DMSO should be kept to a minimum due to its potential for toxicity and off-target effects.
Experimental Protocols
Protocol 1: Preparation of IPP Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mg/mL solution of IPP in a vehicle suitable for intraperitoneal administration in rodents.
Materials:
-
Isopropyl Phenyl-Propane (IPP)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween® 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of IPP and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the IPP. Vortex or sonicate briefly until the solution is clear. A common starting ratio is 1 part IPP to 10 parts DMSO.
-
Add PEG300 to the solution and mix thoroughly by vortexing. A typical ratio is 4 parts PEG300 to 1 part DMSO/IPP solution.
-
Add Tween® 80 to the mixture and vortex until a homogenous solution is formed. A typical ratio is 1 part Tween® 80 to the existing mixture.
-
Slowly add sterile saline to the desired final volume while vortexing to create a stable emulsion or solution.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the proportion of co-solvents or surfactant).
-
The final formulation should be prepared fresh on the day of the experiment.
Example Formulation (for a 10 mg/mL solution):
-
IPP: 10 mg
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween® 80: 50 µL
-
Sterile Saline: 450 µL
-
Final Volume: 1 mL
Protocol 2: In Vivo Acute Toxicity Assessment of IPP in Mice
This protocol outlines a basic procedure to determine the maximum tolerated dose (MTD) of IPP in mice.
Animal Model:
-
Species: Mus musculus (e.g., C57BL/6 or BALB/c)
-
Age: 8-10 weeks
-
Sex: Male and Female (in separate groups)
Experimental Design:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to groups (n=3-5 per group).
-
Prepare different concentrations of IPP formulation as described in Protocol 1.
-
Administer a single dose of IPP via intraperitoneal (IP) injection. Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at 1, 4, 24, and 48 hours post-injection.
-
Record mortality for 7 days.
-
The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Table 2: Example Dosing Regimen for Acute Toxicity Study
| Group | Treatment | Dose (mg/kg) | Administration Route |
| 1 | Vehicle Control | 0 | IP |
| 2 | IPP | 10 | IP |
| 3 | IPP | 25 | IP |
| 4 | IPP | 50 | IP |
| 5 | IPP | 100 | IP |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo study involving IPP.
Caption: General workflow for in vivo experiments with IPP.
Hypothetical Signaling Pathway
Given that IPP is a small lipophilic molecule, it may interact with intracellular signaling pathways. The following diagram illustrates a hypothetical pathway where IPP could modulate a generic MAP Kinase signaling cascade, a common target for various xenobiotics.
Caption: Hypothetical signaling pathway modulated by IPP.
Spectroscopic Analysis of H-Ile-Pro-Pro-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Ile-Pro-Pro-OH, composed of isoleucine and two proline residues, is a bioactive peptide with potential applications in pharmaceutical and nutraceutical industries. Accurate structural elucidation and characterization are critical for understanding its biological activity, stability, and for quality control in synthesis and formulation. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.
Expected Quantitative Data
The following tables summarize the expected chemical shifts for the protons (¹H) and carbons (¹³C) of this compound. These values are predictive and may vary based on the solvent, pH, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |
| Isoleucine (Ile) | α-H | 3.9 - 4.2 |
| β-H | 1.8 - 2.0 | |
| γ-CH₂ | 1.1 - 1.5 | |
| γ-CH₃ | 0.8 - 1.0 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Proline (Pro) - 1 | α-H | 4.1 - 4.4 |
| β-CH₂ | 1.9 - 2.2 | |
| γ-CH₂ | 1.8 - 2.1 | |
| δ-CH₂ | 3.5 - 3.8 | |
| Proline (Pro) - 2 | α-H | 4.0 - 4.3 |
| β-CH₂ | 1.9 - 2.2 | |
| γ-CH₂ | 1.8 - 2.1 | |
| δ-CH₂ | 3.4 - 3.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Amino Acid Residue | Carbon | Expected Chemical Shift (ppm) |
| Isoleucine (Ile) | Cα | 58 - 62 |
| Cβ | 36 - 40 | |
| Cγ | 25 - 29 | |
| Cγ' | 15 - 18 | |
| Cδ | 10 - 14 | |
| C=O | 172 - 176 | |
| Proline (Pro) - 1 | Cα | 60 - 64 |
| Cβ | 29 - 33 | |
| Cγ | 24 - 28 | |
| Cδ | 47 - 51 | |
| C=O | 173 - 177 | |
| Proline (Pro) - 2 | Cα | 59 - 63 |
| Cβ | 28 - 32 | |
| Cγ | 23 - 27 | |
| Cδ | 46 - 50 | |
| C=O | 174 - 178 |
Experimental Protocols
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]
-
Sample Purity: Ensure the this compound sample is of high purity, as contaminants can interfere with the results.
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[2] For observing exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O is recommended.[1]
-
pH Adjustment: Adjust the pH of the sample to the desired value using dilute deuterated acid or base. The pH should be recorded as it can influence chemical shifts.
-
Reference Standard: Add a small amount of an internal reference standard, such as DSS or TMS.
A series of 1D and 2D NMR experiments should be conducted for complete structural elucidation.[1][3]
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and overall spectral quality.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is useful for identifying the spin systems of the isoleucine and proline residues.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is invaluable for identifying the amino acid residues.[1]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the peptide's conformation and the sequence of amino acids.
References
Application Notes and Protocols: Assessing Angiotensin-Converting Enzyme (ACE) Inhibition by Ile-Pro-Pro (IPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation.[1][2][3] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2][3] Inhibition of ACE is a cornerstone in the management of hypertension and related cardiovascular disorders.[2][4] Bioactive peptides derived from food sources have garnered significant interest as natural ACE inhibitors. Among these, the tripeptide Isoleucine-Proline-Proline (IPP), often derived from milk proteins, has demonstrated notable ACE inhibitory activity and antihypertensive effects in both preclinical and clinical studies.[1][5]
These application notes provide detailed protocols for the in vitro and in vivo assessment of ACE inhibition by IPP, guidance on data presentation, and visual representations of the relevant biological pathway and experimental workflows.
Mechanism of Action: IPP in the Renin-Angiotensin System
ACE inhibitors, including IPP, exert their effects by blocking the conversion of angiotensin I to angiotensin II.[2][3] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][3] Additionally, ACE inhibitors prevent the degradation of bradykinin, a potent vasodilator, further contributing to their antihypertensive effect.[2][3] IPP has been shown to interact with the active site of ACE, effectively competing with its natural substrates.[6]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin System and the inhibitory action of IPP.
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory role of IPP.
Quantitative Data Summary
The efficacy of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%. The IC50 values for IPP can vary depending on the specific assay conditions and the source of the ACE enzyme.
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| IPP | Somatic ACE (sACE) | Not Specified | 5.0 | [1][7] |
| IPP | Recombinant nACE | Z-Phe-His-Leu | Lower than cACE | [1] |
| IPP | Recombinant cACE | Z-Phe-His-Leu | Higher than nACE | [1] |
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the ACE inhibitory activity of IPP using Hippuryl-Histidyl-Leucine (HHL) as a substrate and detecting the resulting hippuric acid (HA) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Ile-Pro-Pro (IPP)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Hippuric Acid (HA) standard
-
Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Captopril (positive control)
Equipment:
-
HPLC system with a C18 column and UV detector
-
Thermomixer or water bath
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE (e.g., 80 mU/mL) in sodium borate buffer.
-
Prepare a stock solution of HHL (e.g., 9 mM) in sodium borate buffer.
-
Prepare a series of dilutions of IPP in sodium borate buffer to determine the IC50 value.
-
Prepare a stock solution of captopril (positive control) in sodium borate buffer.
-
The mobile phase for HPLC can be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 25 µL of the IPP solution (or buffer for the control, or captopril for the positive control).
-
Add 25 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a sufficient volume of a strong acid, such as 1 M HCl or by heat inactivation (e.g., 95°C for 10 minutes).
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject 20 µL of the sample onto the C18 column.
-
Elute the hippuric acid using a suitable gradient of the mobile phase.
-
Monitor the absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of HA.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the IPP concentration and fitting the data to a dose-response curve.
-
Below is a diagram outlining the experimental workflow for the in vitro ACE inhibition assay.
Caption: Workflow for the in vitro assessment of ACE inhibition by IPP.
In Vivo Assessment of ACE Inhibition in Spontaneously Hypertensive Rats (SHRs)
This protocol provides a general framework for evaluating the antihypertensive effects of IPP in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks of age.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
Materials and Equipment:
-
IPP dissolved in a suitable vehicle (e.g., water or saline).
-
Vehicle control.
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry).
-
Equipment for blood collection.
-
ELISA kits or other methods for measuring plasma ACE activity, angiotensin II, and renin concentrations.
Protocol:
-
Acclimatization and Baseline Measurements:
-
Acclimatize the rats to the housing conditions and blood pressure measurement procedures for at least one week.
-
Record baseline systolic blood pressure (SBP) and heart rate (HR) for several days before the start of the treatment.
-
-
Treatment Administration:
-
Divide the SHRs into treatment groups: a vehicle control group and one or more IPP dose groups. A WKY control group should also be included.
-
Administer IPP or the vehicle orally by gavage once daily for a specified period (e.g., 4-8 weeks).
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at regular intervals throughout the study period (e.g., weekly).
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for the analysis of plasma ACE activity, angiotensin II, and renin levels.
-
Tissues such as the aorta, heart, and kidneys can also be collected for further analysis (e.g., gene expression studies).[5]
-
-
Data Analysis:
-
Analyze the changes in SBP and HR over time between the different treatment groups.
-
Compare the plasma biomarkers between the groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the ACE inhibitory potential of the tripeptide IPP. The in vitro assay allows for the precise determination of the IC50 value, providing a quantitative measure of inhibitory potency. The in vivo model using spontaneously hypertensive rats offers a physiologically relevant system to evaluate the antihypertensive effects of IPP. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the understanding and development of IPP as a potential natural therapeutic agent for hypertension.
References
- 1. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 5. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the Potential Somatic Angiotensin-Converting Enzyme (sACE) Inhibitory Capacity of Peptides from Acheta domesticus: Insights from In Vitro Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Application of H-Ile-Pro-Pro-OH in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH, also known as Isoleucyl-Prolyl-Proline (IPP), is a bioactive tripeptide derived from milk proteins, particularly casein.[1] This peptide has garnered significant scientific interest for its potential application in functional foods and nutraceuticals due to its health-promoting properties.[2] The primary and most studied bioactivity of IPP is its ability to inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure.[1][2] Beyond its antihypertensive effects, emerging research has highlighted its anti-inflammatory and insulin-mimetic properties, suggesting a broader role in metabolic health.[3]
These application notes provide a comprehensive overview of the scientific evidence, potential applications, and detailed experimental protocols for evaluating the bioactivities of this compound for functional food development.
Biological Activities and Mechanisms of Action
Antihypertensive Effects
The principal mechanism behind the blood pressure-lowering effect of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels, leading to an increase in blood pressure. By inhibiting ACE, IPP reduces the production of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure.[1]
Anti-inflammatory and Insulin-Mimetic Effects
Recent studies have revealed that this compound also possesses anti-inflammatory and insulin-mimetic properties. Research indicates that IPP can inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation.[3] By suppressing NF-κB, IPP can reduce the production of pro-inflammatory cytokines. Furthermore, studies have shown that IPP can enhance insulin signaling and promote adipocyte differentiation, suggesting its potential in managing conditions associated with insulin resistance.[2] This insulin-mimetic action may also be linked to the inhibition of the NF-κB pathway, which is known to contribute to insulin resistance when activated by inflammatory mediators like TNF-α.[1][2]
Data Presentation: Quantitative Data Summary
Table 1: Antihypertensive Effects of this compound (in combination with VPP) in Human Clinical Trials
| Study Population | Dosage of IPP & VPP | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| Mildly hypertensive subjects | 25 mg total peptides | 8 hours (single dose) | -2.1 mmHg (p=0.045) | -1.6 mmHg (p=0.03) | [4][5] |
| Mildly hypertensive subjects | Low, medium, and high doses | 8 weeks | +0.1 mmHg, -1.5 mmHg, -2.5 mmHg | -1.3 mmHg, -1.4 mmHg, -1.9 mmHg | [6][7] |
| Japanese subjects with or without hypertension | < 5 mg/day | Meta-analysis | Overall: -5.63 mmHg; Non-hypertensive: -3.42 mmHg; Hypertensive: -8.35 mmHg | Not specified | |
| Japanese subjects with stage-I hypertension | 3.4 mg total peptides | 8 weeks | -10.5 mmHg (p<0.05) | Not specified |
Note: Many clinical trials use a combination of Isoleucyl-Prolyl-Proline (IPP) and Valyl-Prolyl-Proline (VPP), another bioactive peptide derived from milk.
Table 2: In Vitro ACE Inhibitory Activity of this compound
| Peptide | IC50 Value (µM) | Source |
| This compound | 5 | [8] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a method to determine the ACE inhibitory activity of this compound using the substrate N-Hippuryl-His-Leu (HHL).
Materials:
-
This compound (IPP)
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-Hippuryl-His-Leu (HHL)
-
Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water.
-
Dissolve ACE in the boric acid buffer to a final concentration of 100 mU/mL.
-
Dissolve HHL in the boric acid buffer to a final concentration of 5 mM.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of the this compound solution at various concentrations. For the control, add 50 µL of deionized water.
-
Add 50 µL of the ACE solution to each tube and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution to each tube.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by the enzymatic reaction by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The ACE inhibitory activity is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with this compound.
-
-
The IC50 value, the concentration of IPP required to inhibit 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the IPP concentration.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (IPP)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate the cells for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the control group. The control group receives only the vehicle.
-
Incubate the plate for another 24 hours.
-
-
Collection of Supernatant:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The inhibition of cytokine production is calculated by comparing the cytokine levels in the IPP-treated groups to the LPS-stimulated group without IPP treatment.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
-
Mandatory Visualizations
Caption: Experimental Workflow for In Vitro ACE Inhibition Assay.
Caption: Renin-Angiotensin System and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Enhance Insulin Sensitivity and Prevent Insulin Resistance in 3T3-F442A Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dose-dependent lowering of blood pressure by dairy peptides in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Troubleshooting & Optimization
Technical Support Center: H-Ile-Pro-Pro-OH Synthesis
Welcome to the technical support center for the synthesis of H-Ile-Pro-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the tripeptide this compound?
A1: The primary challenges in synthesizing this compound are associated with the dipeptide Pro-Pro sequence. Proline-rich sequences are known to be "difficult sequences" in solid-phase peptide synthesis (SPPS). The key issues include:
-
Diketopiperazine (DKP) Formation: The major side reaction is the intramolecular cyclization of the Ile-Pro dipeptide intermediate after the removal of the Fmoc protecting group from the isoleucine residue. This leads to the cleavage of the dipeptide from the resin, resulting in a significant loss of yield. This reaction is particularly favorable when proline is the second amino acid in the sequence.[1][2][3][4]
-
Inefficient Coupling: The coupling of Fmoc-Pro-OH onto the proline residue already attached to the resin can be sterically hindered, leading to incomplete reactions and deletion sequences.
-
Aggregation: Proline-rich sequences can sometimes lead to peptide aggregation on the solid support, which can hinder subsequent deprotection and coupling steps.
Q2: Which synthesis method is recommended for this compound, Solid-Phase or Solution-Phase?
A2: For a short peptide like this compound, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is generally the recommended method due to its efficiency and simplified purification procedures.[5][6] SPPS allows for the use of excess reagents to drive reactions to completion, with easy removal of by-products by washing the resin.[5][6]
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: Minimizing DKP formation is critical for improving the yield of this compound. Key strategies include:
-
Optimized Fmoc-Deprotection Conditions: Instead of the standard 20% piperidine in DMF, using a milder base solution like 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation.[1][2]
-
Use of Dipeptide Building Blocks: Coupling a pre-synthesized dipeptide, Fmoc-Pro-Pro-OH, can bypass the critical step where DKP formation is most likely to occur. This strategy avoids the presence of a deprotected N-terminal proline residue adjacent to the resin linkage.
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can be beneficial as it is highly acid-labile, allowing for cleavage of the peptide under very mild acidic conditions, which can help to suppress base-catalyzed side reactions.
Q4: What are the recommended coupling reagents for the Pro-Pro bond formation?
A4: The formation of the Pro-Pro bond can be challenging due to steric hindrance. The use of highly efficient coupling reagents is recommended. Good choices include aminium/uronium-based reagents like:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) [7]
These reagents, in combination with a base like N,N-Diisopropylethylamine (DIPEA), generally provide high coupling efficiency. For particularly difficult couplings, phosphonium-based reagents like PyBOP can also be considered.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low final yield of this compound | Diketopiperazine (DKP) formation after Fmoc deprotection of Isoleucine. This is the most common cause of low yield for this sequence. | 1. Change Fmoc-deprotection reagent: Switch from 20% piperidine/DMF to 2% DBU/5% piperazine/NMP.[1][2]2. Use a dipeptide building block: Synthesize or purchase Fmoc-Pro-Pro-OH and couple it to the resin, followed by coupling of Fmoc-Ile-OH.3. Reduce deprotection time: Minimize the time the deprotected N-terminus of Isoleucine is exposed before the next coupling step. |
| Incomplete coupling of Fmoc-Pro-OH to the resin-bound Proline. | 1. Use a more powerful coupling reagent: Employ HATU or COMU for the Pro-Pro coupling step.2. Double coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.3. Increase reaction time: Extend the coupling time to allow for the sterically hindered reaction to proceed. | |
| Loss of peptide during cleavage and purification. | 1. Optimize cleavage cocktail: Use a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) and ensure complete cleavage.2. Efficient precipitation: Use cold diethyl ether for precipitation and ensure complete precipitation of the peptide.3. Careful purification: Use an appropriate HPLC gradient to ensure good separation and minimize loss during fractionation. | |
| Presence of deletion sequences (e.g., Pro-Pro-OH or Ile-Pro-OH) | Incomplete coupling at the respective step. | 1. Monitor coupling completion: Use a qualitative test like the Kaiser test (note: not reliable for proline) or a quantitative method to ensure complete coupling before proceeding to the next step.2. Implement double coupling for the problematic amino acid. |
| Presence of a side product with the mass of Ile-Pro diketopiperazine | Significant DKP formation. | Refer to the solutions for "Low final yield" due to DKP formation. |
Quantitative Data
The final yield of this compound is highly dependent on the successful suppression of diketopiperazine (DKP) formation. The following table illustrates the impact of different Fmoc-deprotection reagents on the formation of a DKP byproduct in a model peptide synthesis with a C-terminal Proline, which is directly relevant to the synthesis of this compound.
Table 1: Comparison of Diketopiperazine (DKP) Formation with Different Fmoc-Deprotection Reagents
| Fmoc-Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [1][2] |
| 5% Piperidine | DMF | 12.2 | [1] |
| 20% Piperidine | Toluene | 11.7 | [1] |
| 5% Piperazine | DMF | < 4.0 | [1] |
| 5% Piperazine | NMP | < 4.0 | [1] |
| 2% DBU / 5% Piperazine | NMP | 3.6 | [1][2] |
Data is based on the formation of DKP-[Cys(CH2)3COOtBu-Pro] from the corresponding resin-bound dipeptide and serves as a strong indicator of the expected trend for the Ile-Pro sequence.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Optimized Fmoc-Deprotection
This protocol outlines the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin using an optimized Fmoc-deprotection strategy to minimize diketopiperazine formation.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH):
- Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
- Dissolve Fmoc-Pro-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
- Add the amino acid solution to the swollen resin and agitate for 2 hours.
- Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
- Wash the resin with DCM and then with DMF.
2. Peptide Chain Elongation:
- Fmoc Deprotection (Proline):
- Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF.
- Coupling of the second Proline (Fmoc-Pro-OH):
- In a separate vessel, pre-activate Fmoc-Pro-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Wash the resin with DMF.
- Optimized Fmoc Deprotection (Proline):
- Treat the resin with a solution of 2% DBU and 5% piperazine in NMP (2 x 10 minutes).
- Wash the resin thoroughly with NMP, followed by DMF.
- Coupling of Isoleucine (Fmoc-Ile-OH):
- Pre-activate Fmoc-Ile-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Wash the resin with DMF and then with DCM.
- Final Fmoc Deprotection:
- Treat the resin with 2% DBU and 5% piperazine in NMP (2 x 10 minutes).
- Wash the resin thoroughly with NMP, DMF, and finally DCM.
3. Cleavage and Purification:
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain this compound.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with Isoleucyl-prolyl-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isoleucyl-prolyl-proline (IPP).
Frequently Asked Questions (FAQs)
Q1: What is Isoleucyl-prolyl-proline (IPP) and what are its physicochemical properties?
A1: Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. It is often studied for its potential health benefits, particularly its role in modulating blood pressure as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its properties are summarized below.
Table 1: Physicochemical Properties of Isoleucyl-prolyl-proline (IPP)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H27N3O4 | --INVALID-LINK-- |
| Molecular Weight | 325.40 g/mol | --INVALID-LINK-- |
| XLogP3 | -1.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Q2: I am having trouble dissolving my lyophilized IPP powder in aqueous buffers like PBS. What should I do?
A2: Difficulty in dissolving peptides like IPP is a common issue. The solubility of peptides is highly dependent on their amino acid sequence and structure. Proline-rich peptides can sometimes exhibit poor solubility. It is recommended to first attempt reconstitution in sterile, distilled water before using buffers. If solubility remains an issue, a systematic approach involving pH adjustment or the use of co-solvents may be necessary. Refer to the Troubleshooting Guide below for a step-by-step workflow.
Q3: Can I use organic solvents to dissolve IPP?
A3: Yes, for creating concentrated stock solutions, it is common practice to first dissolve peptides in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). Once the peptide is in solution, it can be slowly added to your aqueous buffer with vigorous stirring. Always ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for most cell culture experiments).
Q4: How does pH affect the solubility of IPP?
A4: The net charge of a peptide is pH-dependent and significantly influences its solubility. IPP has a C-terminal carboxylic acid and an N-terminal amino group. At neutral pH, it exists as a zwitterion. Adjusting the pH away from its isoelectric point (pI) can increase its net charge and enhance solubility in aqueous solutions. For peptides with a net acidic character, dissolving in a basic buffer (pH > 7) can help. Conversely, for basic peptides, an acidic buffer (pH < 7) is recommended. The exact pI of IPP should be calculated or determined experimentally to best inform this strategy.
Q5: Are there any other techniques to improve IPP solubility?
A5: Yes, techniques such as sonication or gentle heating (vortexing in a warm water bath) can help to increase the rate of dissolution. However, prolonged heating should be avoided to prevent peptide degradation.
Troubleshooting Guide for IPP Solubility
If you are encountering solubility issues with IPP, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting IPP solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM IPP Stock Solution in an Aqueous Buffer
This protocol provides a general guideline. The exact solubility limit should be determined empirically.
Materials:
-
Lyophilized Isoleucyl-prolyl-proline (IPP)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Ammonium Hydroxide (NH4OH) or 0.1 M Acetic Acid (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of IPP required to make the desired volume of a 10 mM stock solution (Molecular Weight = 325.40 g/mol ).
-
Weigh the calculated amount of lyophilized IPP into a sterile microcentrifuge tube.
-
Add a small volume of sterile water (e.g., 20% of the final volume) to the tube.
-
Gently vortex the tube to mix.
-
If the peptide does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, add a small aliquot (1-2 µL) of 0.1 M NH4OH to slightly basify the solution, which may improve solubility. Vortex after addition.
-
Once the peptide is dissolved in the initial volume of water, add PBS (pH 7.4) to reach the final desired volume.
-
Vortex thoroughly to ensure a homogenous solution.
-
Sterile-filter the solution through a 0.22 µm filter if it is to be used in cell culture.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Table 2: Summary of Strategies to Enhance IPP Solubility
| Strategy | Description | Considerations |
|---|---|---|
| Choice of Solvent | Start with sterile water. If unsuccessful, use a minimal amount of an organic co-solvent like DMSO. | Ensure the final concentration of the organic solvent is compatible with downstream applications. |
| pH Adjustment | Adjusting the pH of the solution away from the peptide's isoelectric point (pI) increases net charge and solubility. | Test small aliquots first. The final pH must be suitable for your experiment. |
| Sonication | Use of an ultrasonic water bath can provide energy to break up peptide aggregates and aid dissolution. | Avoid excessive heating, which can degrade the peptide. Monitor the bath temperature. |
| Gentle Heating | Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. | Do not boil. Use with caution as it may compromise peptide stability. |
Mechanism of Action: IPP as an ACE Inhibitor
Isoleucyl-prolyl-proline is known to act as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure.[3][4][5] By inhibiting ACE, IPP prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor.[3][6] This leads to vasodilation and a potential reduction in blood pressure.
Caption: IPP's role in the Renin-Angiotensin System.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing H-Ile-Pro-Pro-OH Dosage in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioactive peptide H-Ile-Pro-Pro-OH (Isoleucine-Proline-Proline, IPP) in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing blood pressure in rats?
A1: this compound primarily acts as an Angiotensin-Converting Enzyme (ACE) inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, some studies suggest that IPP may also reduce sympathetic nerve activity, contributing to its antihypertensive effect.
Q2: What are the common administration routes for this compound in rat studies?
A2: The most common administration routes for this compound in rat studies include:
-
Oral Gavage (P.O.): This is a frequent non-invasive method. However, the oral bioavailability of peptides can be low and variable.
-
Intravenous (I.V.): This route ensures 100% bioavailability and is used for acute effect studies and pharmacokinetic analysis.
-
Intraperitoneal (I.P.): This is a common route for systemic administration and generally offers better bioavailability than oral administration.
-
Subcutaneous (S.C.): This route can be used for sustained release.
-
Intracerebroventricular (I.C.V.) or direct microinjection: These are used for investigating the central effects of the peptide on blood pressure regulation.
Q3: What is the stability of this compound in solution for in vivo studies?
A3: this compound is relatively stable. It has been shown to be resistant to digestion by gastrointestinal enzymes, suggesting that a portion of the orally administered peptide can remain intact until absorption[1]. For experimental use, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation.
Q4: Are there any known adverse effects of this compound in rats at high doses?
A4: Current research suggests that this compound is non-toxic and well-tolerated in rats[2]. Studies involving excess intake have not reported acute or excessive reductions in blood pressure or other clinically significant adverse events. However, as with any experimental compound, it is crucial to conduct pilot studies to determine the optimal and safe dosage for your specific experimental conditions and rat strain.
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Reduction in Blood Pressure After Oral Administration
| Potential Cause | Troubleshooting Step |
| Low Oral Bioavailability | Peptides generally have low oral bioavailability due to enzymatic degradation and poor absorption. Consider co-administration with a permeation enhancer like sodium caprate, which has been shown to increase the absorption of IPP[3]. Alternatively, consider switching to an administration route with higher bioavailability, such as intraperitoneal or intravenous injection. |
| Incorrect Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the trachea. Confirm correct placement by observing for negative pressure before delivering the solution. |
| Dosage Too Low | The effective oral dose can be significantly higher than intravenous or intraperitoneal doses. Consult dose-response studies and consider a dose escalation study to find the optimal dose for your model. |
| Timing of Blood Pressure Measurement | The peak effect of orally administered IPP may be delayed. Conduct a time-course study to determine the time to maximum effect (Tmax) after oral administration in your specific rat model. |
Issue 2: Variability in Blood Pressure Readings
| Potential Cause | Troubleshooting Step |
| Stress-Induced Hypertension | Handling and restraint for blood pressure measurement can cause stress and elevate blood pressure, masking the effect of the treatment. Acclimatize the rats to the measurement procedure for several days before starting the experiment. For continuous and stress-free monitoring, consider using radiotelemetry. |
| Inaccurate Blood Pressure Measurement Technique | For tail-cuff measurements, ensure the cuff size is appropriate for the rat's tail and that the rat is adequately warmed to allow for detection of the tail pulse. Calibrate the equipment regularly. |
| Rat Strain Differences | Different rat strains can have varying responses to antihypertensive agents. Ensure you are using a consistent and appropriate strain for your hypertension model (e.g., Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto rats for controls). |
Issue 3: Complications with the 2K1C Hypertension Model
| Potential Cause | Troubleshooting Step |
| Failure to Induce Hypertension | The degree of renal artery constriction is critical. The internal diameter of the clip must be precise. A clip with an internal diameter of 0.23 mm is often used for rats. Ensure the clip is correctly placed on the renal artery without completely occluding it. The success rate of this model can be variable, so it's important to have a sufficient number of animals. |
| High Mortality Rate | Excessive constriction of the renal artery can lead to renal infarction and high mortality. Ensure the clip size is appropriate and the surgical procedure is performed under sterile conditions to prevent infection. |
| Variability in the Hypertensive Response | The development of hypertension can vary between individual rats. Monitor blood pressure regularly after surgery and include a sufficient number of animals in each group to account for biological variability. |
Data Presentation
Table 1: Reported Dosages of this compound and Their Effects in Rat Models
| Administration Route | Rat Model | Dosage | Observed Effect on Blood Pressure | Reference |
| Gastric Administration | Spontaneously Hypertensive Rats (SHR) | Not specified | Significant reduction in mean arterial pressure. | [4][5] |
| Intravenous (I.V.) | Two-Kidney, One-Clip (2K1C) Hypertensive Rats | Not specified | Attenuated hypertension. | |
| Intraperitoneal (I.P.) | Two-Kidney, One-Clip (2K1C) Hypertensive Rats | 400 pmol/day for 20 days | Attenuated hypertension and vascular remodeling. | |
| PVN Microinjection | Two-Kidney, One-Clip (2K1C) Hypertensive Rats | Not specified | Attenuated hypertension. |
Note: The available literature often lacks specific dose-response data. Researchers are encouraged to perform pilot studies to determine the optimal dosage for their specific experimental setup.
Table 2: Pharmacokinetic Parameters of a Similar Antihypertensive Peptide (HLPLP) in Rats
| Parameter | Intravenous (4 mg/kg) | Oral (40 mg/kg) | Reference |
| Elimination Half-life (T1/2β) | 7.95 min | 11.7 min | [6] |
| Volume of Distribution (Vss) | 30.8 L/kg | - | [6] |
| Absorption Half-life (T1/2a) | - | 2.79 min | [6] |
| Oral Bioavailability | - | 5.18% | [6] |
Note: This data is for the peptide HLPLP and should be used as a general reference for the expected pharmacokinetic profile of similar small bioactive peptides. Specific pharmacokinetic studies for this compound are recommended.
Experimental Protocols
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the left flank and disinfect the surgical area.
-
Incision: Make a flank incision to expose the left kidney and renal artery.
-
Renal Artery Isolation: Carefully dissect the renal artery from the surrounding tissue.
-
Clip Placement: Place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the renal artery. Ensure the clip does not completely occlude the artery.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Blood Pressure Monitoring: Begin monitoring blood pressure regularly (e.g., weekly) to confirm the development of hypertension, which typically occurs over several weeks.
Protocol 2: Blood Pressure Measurement using the Tail-Cuff Method
-
Acclimatization: Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before the actual measurement to minimize stress.
-
Warming: Warm the rat to a suitable temperature (e.g., 32-34°C) for a few minutes to ensure adequate blood flow to the tail.
-
Restraint: Place the rat in a restraining device.
-
Cuff and Sensor Placement: Place the occlusion cuff and the sensor cuff on the base of the tail.
-
Measurement: Inflate the occlusion cuff to a pressure above the expected systolic blood pressure and then slowly deflate it. The sensor will detect the return of blood flow, and the system will record the systolic and diastolic blood pressure.
-
Multiple Readings: Take several readings for each rat and calculate the average to ensure accuracy.
Mandatory Visualization
Caption: Renin-Angiotensin System and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a rat hypertension model.
References
- 1. Producibility and digestibility of antihypertensive beta-casein tripeptides, Val-Pro-Pro and Ile-Pro-Pro, in the gastrointestinal tract: analyses using an in vitro model of mammalian gastrointestinal digestion [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and kinetics of the antihypertensive casein-derived peptide HLPLP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting IPP quantification by mass spectrometry
Welcome to the Technical Support Center for Isoprenyl Pyrophosphate (IPP) Quantification by Mass Spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the main challenges in quantifying IPP by mass spectrometry?
Quantifying isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) is challenging due to their low abundance in biological samples, amphipathic nature, and susceptibility to hydrolysis.[1][2] The hydrophilicity and complex physicochemical properties of these molecules make their measurement via standard liquid chromatography-mass spectrometry (LC-MS) protocols difficult.[3] Furthermore, their polar, phosphorylated nature requires specific extraction and chromatographic techniques to achieve good retention and separation from matrix components.
Sample Preparation
Q2: My IPP signal is very low or undetectable. What could be the cause?
Low or no signal for IPP can stem from several issues during sample preparation and extraction:
-
Inefficient Cell Lysis: Complete cell disruption is crucial to release intracellular metabolites. Mechanical lysis is often preferred over detergent-based methods to avoid introducing MS-incompatible components.[4]
-
Metabolite Degradation: IPP is susceptible to enzymatic degradation and hydrolysis.[1][2] It is critical to quench metabolic activity immediately by flash-freezing samples in liquid nitrogen and using ice-cold extraction solvents.[3]
-
Poor Extraction Efficiency: The choice of extraction solvent is critical. Protocols often use solutions with a basic pH and high temperature, such as isopropanol/water with ammonium bicarbonate at 70°C, to effectively extract isoprenoid pyrophosphates.[5]
-
Sample Loss During Cleanup: IPP can be lost during cleanup steps. Techniques like solid-phase extraction (SPE) must be optimized to ensure retention of polar analytes while removing interfering substances like phospholipids.[6]
Q3: How can I remove interfering substances like phospholipids from my sample?
Phospholipids are a major source of ion suppression in LC-MS/MS analysis.[6] Using a selective solid-phase extraction (SPE) method, such as a HybridSPE™-Phospholipid cartridge, can effectively separate IPP and DMAPP from phospholipids, leading to a cleaner sample and improved signal.[6]
Chromatography & Mass Spectrometry
Q4: I am having trouble separating IPP from its isomer, DMAPP. What can I do?
Separating the isomers IPP and DMAPP is notoriously difficult, and many methods quantify them together.[7] However, some chromatographic strategies can achieve separation:
-
Column Chemistry: A β-cyclodextrin column has been successfully used to achieve chromatographic separation.[8] Reverse-phase columns like a C18 can also be used, but require careful optimization of the mobile phase.[2][9]
-
Mobile Phase: A common mobile phase for negative mode ESI consists of 10 mM ammonium carbonate with 0.1% ammonium hydroxide (A) and 0.1% ammonium hydroxide in an acetonitrile/methanol mixture (B).[2][9] A gradient elution is typically required.[2][9]
Q5: What are the typical mass transitions for IPP in an MRM experiment?
In negative electrospray ionization (ESI) mode, the deprotonated molecular ion [M-H]⁻ for IPP is observed at m/z 245. A common and abundant product ion is [PO3]⁻ at m/z 79. Therefore, the multiple reaction monitoring (MRM) transition is typically m/z 245 → 79 .[8]
Q6: My results are inconsistent and show poor reproducibility. What are the common causes?
Inconsistent results often point to matrix effects or instability in the LC-MS system.
-
Matrix Effects: Co-eluting, unwanted compounds from the biological matrix can compete with IPP for ionization, leading to signal suppression or enhancement.[10] A robust sample cleanup protocol is the best way to mitigate this.[4][10] Using stable isotope-labeled internal standards can also help correct for variability.[7]
-
System Contamination: Contaminants can build up in the LC system and MS ion source, affecting performance.[11] Regularly cleaning the ion source and using a divert valve to direct the initial, unretained flow to waste can reduce contamination.[11]
Troubleshooting Guides
Guide 1: Low Signal or No Peak Detected
This guide provides a systematic approach to troubleshooting low or absent IPP signal.
Caption: Troubleshooting workflow for low or no IPP signal.
Data & Parameters
Table 1: Typical LC-MS/MS Parameters for Isoprenoid Pyrophosphate Analysis
This table summarizes typical starting parameters for an LC-MS/MS method. Optimization is required for specific instrumentation and applications.
| Parameter | Setting | Rationale & Notes |
| Chromatography | ||
| Column | Reversed Phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)[2][9] | Provides good retention for polar molecules when used with appropriate mobile phases. |
| Mobile Phase A | 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide (pH ~9.7)[9] | High pH mobile phase is crucial for good peak shape and retention of pyrophosphates. |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)[9] | Organic solvent for gradient elution. |
| Flow Rate | 0.25 mL/min[2][9] | Typical for UHPLC applications. |
| Gradient | 12-minute gradient elution[9] | Needs to be optimized to separate IPP/DMAPP from other interferences. |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI)[9] | Phosphates readily form negative ions. ESI is more sensitive than APCI for these analytes.[9] |
| MRM Transition (IPP) | Precursor: m/z 313.1, Product: m/z 79.1[9] | The m/z 79.1 product ion corresponds to the phosphate fragment [PO3]⁻. |
| MRM Transition (FPP) | Precursor: m/z 381.2, Product: m/z 79.1[9] | Useful for monitoring downstream metabolites. |
| MRM Transition (GGPP) | Precursor: m/z 449.2, Product: m/z 79.1[9] | Useful for monitoring downstream metabolites. |
| Collision Energy (CE) | Analyte-dependent | Must be optimized for each specific compound and instrument to maximize fragment intensity.[9] |
Experimental Protocols
Protocol 1: Extraction of IPP from Cultured Cells
This protocol details a method for extracting IPP and other isoprenoid pyrophosphates from cell culture for LC-MS/MS analysis.
Caption: Experimental workflow for IPP extraction from cells.
Detailed Steps:
-
Cell Harvesting: Begin with a cell pellet containing a known number of cells.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove media components. Centrifuge at 500-1000 x g for 10 minutes at 4°C and discard the supernatant.[12]
-
Metabolic Quenching and Lysis: Immediately add an appropriate volume of ice-cold extraction buffer. A validated method uses an isopropanol/water mixture (1:1) containing 100 mM ammonium bicarbonate.[5] The buffer should be at a basic pH to maintain the stability of the pyrophosphates.[5]
-
Extraction: Vortex the mixture vigorously. Incubate at 70°C for 15 minutes to ensure complete extraction.[5]
-
Clarification: Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]
-
Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microfuge tube.
-
Drying and Reconstitution: Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen. Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 10 mM ammonium carbonate) before injection.[3]
Isoprenoid Biosynthesis Pathways
Understanding the origin of IPP is crucial for experimental design and data interpretation. IPP and DMAPP are central building blocks for all isoprenoids and are synthesized via two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.[1][2][13]
Caption: Overview of the MVA and MEP biosynthesis pathways leading to IPP.
References
- 1. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Combined Amount of Isopentenyl Diphosphate and Dimethylallyl Diphosphate by LC/MS/MS Using Selective Solid-phase Extraction [jstage.jst.go.jp]
- 7. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: H-Ile-Pro-Pro-OH Aggregation and Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Ile-Pro-Pro-OH. The information is designed to address common issues related to its aggregation and provide practical solutions for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Isoleucyl-Prolyl-Proline, is a tripeptide with the sequence Ile-Pro-Pro. It is often derived from milk proteins and is primarily recognized for its bioactivity as an Angiotensin-Converting Enzyme (ACE) inhibitor, which gives it potential applications in cardiovascular research and the development of antihypertensive therapies.[1]
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation in your this compound solution is likely due to peptide aggregation. This is a common issue with peptides, particularly those containing hydrophobic amino acids like Isoleucine and Proline. Aggregation occurs when peptide molecules self-associate to form larger, often insoluble, structures.[2]
Q3: What factors contribute to the aggregation of this compound?
A3: Several factors can promote the aggregation of this compound:
-
Hydrophobicity: The presence of the hydrophobic amino acid Isoleucine can drive aggregation to minimize contact with the aqueous solvent.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the solution is critical. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The calculated theoretical pI of this compound is approximately 5.88. At or near this pH, electrostatic repulsion between peptide molecules is minimal, leading to increased aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation. However, gentle warming can sometimes aid in initial dissolution.
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions and affect solubility.
-
Mechanical Stress: Vigorous vortexing or shaking can sometimes induce aggregation.
Q4: How can I prevent aggregation of my this compound peptide?
A4: Several strategies can be employed to prevent aggregation:
-
pH Adjustment: Prepare your solution at a pH at least one to two units away from the peptide's isoelectric point (pI ≈ 5.88). For this compound, this means using a buffer with a pH below 4.88 or above 6.88.
-
Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) followed by slow dilution with the aqueous buffer can be effective.
-
Inclusion of Excipients: Certain additives can help to stabilize the peptide and prevent aggregation. L-arginine (50-100 mM) can act as a "hydrophobic shield" and suppress aggregation.
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once in solution, it is best to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guides
Problem: Lyophilized this compound powder will not dissolve.
Cause: The peptide has poor solubility in the chosen solvent, which may be due to its hydrophobic nature or the pH of the solvent being close to its isoelectric point (pI).
Solution:
-
Initial Solvent Choice:
-
Start with sterile, deionized water.
-
If solubility is poor, try a buffer with a pH further from the pI of ~5.88 (e.g., PBS at pH 7.4 or a buffer at pH 4.0).
-
-
Step-wise Solubilization with Organic Solvents:
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 50 µL for 1 mg of peptide).
-
Gently sonicate for a few minutes to aid dissolution.
-
Slowly add the desired aqueous buffer to the peptide-DMSO solution while gently vortexing. If precipitation occurs, you may need to use a higher initial volume of DMSO or a lower final peptide concentration.
-
-
Gentle Heating and Sonication:
-
Gentle warming (to around 37°C) and sonication can help dissolve the peptide. Avoid excessive heating, as it can lead to degradation.
-
Problem: this compound solution becomes cloudy over time or after freeze-thaw cycles.
Cause: The peptide is aggregating in solution. This can be triggered by storage conditions, temperature fluctuations, or the solution environment.
Solution:
-
Optimize Storage Conditions:
-
Store peptide solutions in aliquots at -80°C to minimize freeze-thaw cycles.
-
Before use, thaw the aliquot quickly and keep it on ice.
-
-
Filter the Solution:
-
Before use in an experiment, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates.
-
Carefully transfer the supernatant to a new tube.
-
For cell-based assays, sterile filtering through a 0.22 µm filter is recommended.
-
-
Re-evaluate the Buffer Composition:
-
If aggregation persists, consider adding a stabilizing excipient like L-arginine (50-100 mM) to your buffer.
-
Ensure the pH of your buffer is optimal (at least 1-2 pH units away from the pI).
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Water | 55 mg/mL (151.99 mM) | Requires sonication | [3] |
| DMSO | 36.67 mg/mL (101.34 mM) | Requires sonication | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 325.41 g/mol | --- |
| Theoretical Isoelectric Point (pI) | ~5.88 | Calculated |
Calculation of Theoretical pI: The pI for a peptide with no ionizable side chains is the average of the pKa of the N-terminal amino group and the C-terminal carboxyl group.
-
pKa of the α-amino group of Isoleucine: ~9.7
-
pKa of the α-carboxyl group of Proline: ~2.0
-
Calculated pI = (9.7 + 2.0) / 2 = 5.85
Experimental Protocols
Protocol 1: General Solubilization of this compound
Objective: To prepare a clear, aggregate-free stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or desired buffer (e.g., PBS, pH 7.4)
-
DMSO (optional)
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of solvent (water or buffer) to the vial to achieve the target concentration.
-
Gently vortex the vial for 1-2 minutes.
-
If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
If the solution is still not clear, consider the alternative procedure using an organic solvent (Protocol 2).
-
Once dissolved, centrifuge the solution at >10,000 x g for 10 minutes to pellet any minor, insoluble material.
-
Carefully transfer the clear supernatant to a fresh, sterile tube.
-
Store the stock solution in aliquots at -80°C.
Protocol 2: Solubilization of this compound using DMSO
Objective: To solubilize hydrophobic this compound for subsequent dilution in an aqueous buffer.
Procedure:
-
Add a minimal volume of pure DMSO to the lyophilized peptide (e.g., 20-50 µL per mg of peptide).
-
Gently vortex and sonicate until the peptide is fully dissolved.
-
While gently vortexing, slowly add the desired aqueous buffer dropwise to the DMSO solution until the final desired concentration is reached.
-
If any precipitation is observed during dilution, try using a larger initial volume of DMSO or a more gradual dilution.
-
Proceed with centrifugation as described in Protocol 1, step 7.
Protocol 3: Detection of this compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state and determine the hydrodynamic radius of this compound in solution.
Materials:
-
This compound solution (prepared as in Protocol 1 or 2)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired buffer (e.g., 0.1, 0.5, 1, and 5 mg/mL).
-
Filter the samples through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument (e.g., 25°C).
-
Acquire data according to the instrument's instructions, ensuring a sufficient number of acquisitions for good signal-to-noise.
-
Analyze the correlation function to obtain the size distribution by intensity. A monomodal peak with a small hydrodynamic radius is indicative of a monomeric peptide. The presence of larger species or multiple peaks suggests aggregation.
Protocol 4: Analysis of this compound Aggregation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify monomeric this compound from potential soluble aggregates.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the this compound sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm or 220 nm.
-
The monomeric form of this compound should elute as a sharp, major peak. Any earlier or later eluting peaks may correspond to impurities or aggregates, respectively. Aggregates, being generally more hydrophobic, often have longer retention times.
Visualizations
Caption: Factors contributing to the aggregation of this compound.
Caption: Experimental workflow for solubilizing this compound.
References
Technical Support Center: Refinement of IPP Purification from Milk Hydrolysates
Welcome to the technical support center for the refinement of Isoleucyl-Prolyl-Proline (IPP) purification from milk hydrolysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary challenges in purifying IPP from milk hydrolysates?
A1: The initial step is the enzymatic hydrolysis of milk proteins, typically casein, to release the IPP tripeptide.[1] The primary challenges include:
-
Complexity of the Hydrolysate: Milk hydrolysates are complex mixtures containing numerous peptides of varying sizes and physicochemical properties, making the isolation of a specific tripeptide like IPP challenging.
-
Presence of Similar Peptides: The hydrolysate often contains other bioactive peptides with similar structures and properties to IPP, such as Valyl-Prolyl-Proline (VPP), which can co-elute during chromatographic separation.[2]
-
Low Initial Concentration: The concentration of IPP in the initial hydrolysate is relatively low, requiring efficient enrichment and purification steps to achieve high purity.
-
Matrix Effects: Other components in the hydrolysate, such as residual fats, sugars, and larger protein fragments, can interfere with purification techniques.
Q2: Which chromatographic techniques are most effective for IPP purification?
A2: A multi-step chromatographic approach is generally the most effective strategy. This typically involves a combination of:
-
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge. It is often used as an initial capture or intermediate purification step to enrich the IPP-containing fraction.[3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity. It is commonly used as a final polishing step to achieve high purity of IPP.[5]
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size and can be used to remove larger protein fragments and aggregates from the hydrolysate.
Q3: How can I effectively separate IPP from VPP?
A3: The separation of IPP and VPP is a significant challenge due to their similar structures. RP-HPLC is the most effective method for this separation. Optimization of the following parameters is crucial:
-
Gradient Elution: A shallow and slow gradient of the organic solvent (e.g., acetonitrile) in the mobile phase can enhance the resolution between the IPP and VPP peaks.
-
Column Chemistry: Using a column with a C18 stationary phase and a small particle size can improve separation efficiency.
-
Ion-Pairing Agents: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.
Q4: What is the role of membrane filtration in IPP purification?
A4: Membrane filtration, particularly ultrafiltration, is a valuable initial step in the purification process.[6] It is used to:
-
Clarify the Hydrolysate: Remove suspended solids and larger protein aggregates that could foul subsequent chromatography columns.
-
Fractionate Peptides: By selecting a membrane with an appropriate molecular weight cut-off (MWCO), it is possible to enrich the fraction containing smaller peptides like IPP while removing larger, unwanted molecules.
Troubleshooting Guides
Enzymatic Hydrolysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Degree of Hydrolysis (DH) / Low IPP Yield | - Inappropriate enzyme selection or activity.- Suboptimal hydrolysis conditions (pH, temperature, time).[7]- Enzyme inhibition by components in the substrate. | - Select a protease or a combination of proteases known to efficiently cleave casein to release IPP (e.g., trypsin, Alcalase).- Optimize pH, temperature, and hydrolysis time for the specific enzyme(s) used.- Ensure the substrate is well-dissolved and free of potential inhibitors. |
| Batch-to-Batch Variability in Hydrolysate Composition | - Inconsistent substrate quality.- Variations in enzyme activity or concentration.- Poor control over hydrolysis parameters. | - Use a consistent source and batch of milk protein.- Accurately measure and control enzyme concentration and activity.- Precisely control pH, temperature, and mixing during hydrolysis. |
Membrane Filtration
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Permeate Flux | - Membrane fouling due to protein aggregation, fat, or mineral deposits.[8]- High viscosity of the hydrolysate. | - Pre-filter the hydrolysate to remove larger particles.- Optimize transmembrane pressure and cross-flow velocity.- Implement a regular and effective membrane cleaning protocol (CIP).[9]- Dilute the hydrolysate to reduce viscosity. |
| Poor Separation / Loss of IPP in Retentate | - Incorrect Molecular Weight Cut-Off (MWCO) of the membrane.[10]- Concentration polarization. | - Select a membrane with a MWCO that allows for the passage of IPP while retaining larger molecules.- Increase cross-flow velocity to minimize concentration polarization. |
Ion-Exchange Chromatography (IEC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Binding of IPP to the Column | - Incorrect buffer pH or ionic strength.[11]- Column overloading. | - Adjust the pH of the sample and binding buffer to ensure IPP has the appropriate charge for the selected resin (anion or cation exchanger).- Ensure the ionic strength of the sample is low enough for binding to occur.- Determine the binding capacity of the column and load an appropriate amount of sample. |
| Poor Resolution / Co-elution of Contaminants | - Suboptimal elution conditions (gradient slope, flow rate).- Inappropriate resin selection. | - Optimize the salt gradient for elution; a shallower gradient can improve resolution.- Reduce the flow rate to allow for better separation.- Test different IEC resins (strong vs. weak, anion vs. cation) to find the best selectivity.[12] |
Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | - Column degradation or contamination.- Suboptimal mobile phase composition. | - Clean or replace the HPLC column.- Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA) and is properly degassed. |
| Poor Separation of IPP and VPP | - Inefficient column.- Gradient is too steep. | - Use a high-resolution C18 column with a small particle size.- Employ a very shallow and slow gradient around the elution point of IPP and VPP. |
| Low Recovery of IPP | - Irreversible adsorption to the column.- Precipitation of the peptide on the column. | - Ensure the mobile phase composition is suitable for maintaining peptide solubility.- In some cases, adding a small percentage of a different organic solvent (e.g., isopropanol) can improve recovery. |
Data Presentation
Table 1: Comparison of Purification Strategies for IPP from Milk Protein Hydrolysates (Illustrative Data)
| Purification Step | Purity (%) | Yield (%) | Key Considerations |
| Enzymatic Hydrolysis | < 5 | ~95 | The degree of hydrolysis directly impacts the initial concentration of IPP. |
| Ultrafiltration (10 kDa MWCO) | 5-15 | 80-90 | Effective for initial clarification and removal of large proteins. |
| Ion-Exchange Chromatography | 40-60 | 60-80 | Good for enrichment of the peptide fraction containing IPP. |
| Reversed-Phase HPLC | > 95 | 70-85 | Essential for achieving high purity and separating IPP from VPP. |
| Combined UF -> IEC -> RP-HPLC | > 98 | 40-60 | A common and effective multi-step strategy for high-purity IPP. |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions, including the type of milk protein, enzymes used, and the specific parameters of each purification step.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Casein for IPP Production
-
Substrate Preparation: Prepare an 8% (w/v) solution of sodium caseinate in deionized water. Stir at 50°C until fully dissolved.
-
pH and Temperature Adjustment: Adjust the pH of the casein solution to 8.0 using 1 M NaOH. Maintain the temperature at 50°C in a water bath.
-
Enzyme Addition: Add a suitable protease, such as Alcalase or a combination of proteases, at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Hydrolysis: Allow the hydrolysis reaction to proceed for 4-6 hours with continuous stirring. Monitor the degree of hydrolysis (DH) if required.
-
Enzyme Inactivation: Inactivate the enzyme by heating the hydrolysate to 90°C for 15 minutes.
-
Cooling and Storage: Rapidly cool the hydrolysate to room temperature and centrifuge at 5000 x g for 20 minutes to remove any insoluble material. The supernatant can be stored at -20°C or proceed to the next purification step.
Protocol 2: Purification of IPP using Ion-Exchange Chromatography
-
Column Equilibration: Equilibrate a strong cation exchange column (e.g., SP Sepharose) with a starting buffer (e.g., 20 mM sodium phosphate, pH 4.5).
-
Sample Preparation: Adjust the pH of the casein hydrolysate to 4.5 with 1 M HCl and filter through a 0.45 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 5-10 column volumes of the starting buffer to remove unbound peptides.
-
Elution: Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1 M NaCl in the starting buffer) over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze for the presence of IPP using RP-HPLC.
-
Pooling: Pool the fractions containing the highest concentration of IPP for further purification.
Protocol 3: Final Purification of IPP by Reversed-Phase HPLC
-
Column and Mobile Phase: Use a C18 analytical or semi-preparative column. The mobile phase consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Sample Injection: Inject the IPP-enriched fraction from the IEC step.
-
Gradient Elution: Apply a shallow linear gradient of Solvent B (e.g., 5% to 40% Solvent B over 40 minutes) at a flow rate of 1 mL/min.
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect the peak corresponding to IPP.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fraction by analytical RP-HPLC. Lyophilize the pure IPP fraction to obtain a dry powder.
Mandatory Visualizations
Caption: ACE Inhibitory Pathway of IPP.
Caption: IPP's Anti-inflammatory Effect via PI3K/AKT Pathway.
Caption: General Workflow for IPP Purification.
References
- 1. Characterization of casein hydrolysates derived from enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agroscope.admin.ch [agroscope.admin.ch]
- 3. conductscience.com [conductscience.com]
- 4. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Enzymatic Hydrolysis of Perilla Meal Protein for Hydrolysate with High Hydrolysis Degree and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caloris.com [caloris.com]
- 9. pwtchemicals.com [pwtchemicals.com]
- 10. sartorius.com [sartorius.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
Addressing off-target effects of Isoleucyl-prolyl-proline
Welcome to the technical support center for Isoleucyl-prolyl-proline (IPP). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and off-target effects during experimentation with IPP.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of Isoleucyl-prolyl-proline (IPP)?
A1: The primary and most studied on-target effect of IPP is the inhibition of Angiotensin-Converting Enzyme (ACE).[1] IPP is a bioactive tripeptide derived from milk proteins that competitively inhibits ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1] This inhibition reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, which can lead to a modest reduction in blood pressure.[1]
Q2: Are there well-documented off-target binding partners for IPP?
A2: Currently, there is a lack of specific, well-documented off-target binding partners for Isoleucyl-prolyl-proline in the scientific literature. Most research has focused on its ACE inhibitory activity.[2][3] Potential off-target effects are more likely to be inferred from the broader physiological consequences of RAS modulation or from non-specific interactions common to peptide-based experiments.
Q3: Could the proline-rich nature of IPP lead to off-target effects?
A3: The high proline content of IPP is crucial for its ACE inhibitory activity. While there is no direct evidence of proline-related off-target effects for IPP, proline residues can be involved in protein-protein interactions and can influence protein folding.[4] In a speculative context, high concentrations of IPP could potentially interfere with proline-dependent cellular processes. For example, some non-protein amino acids that are structurally similar to proline can be misincorporated into proteins and cause endoplasmic reticulum stress, a phenomenon that can be mitigated by co-administration of L-proline.[5]
Q4: What are the potential unintended consequences of modulating the Renin-Angiotensin System (RAS) with IPP?
A4: While ACE inhibition is the intended on-target effect, modulating the RAS can have broader physiological consequences that might be considered off-target in certain experimental contexts.[6][7] These can include alterations in electrolyte balance and renal function.[8] It is important to consider the systemic effects of RAS inhibition when designing and interpreting experiments with IPP.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No ACE Inhibition Observed
Possible Cause 1: Suboptimal Assay Conditions Your in vitro ACE inhibition assay may not be properly calibrated.
Troubleshooting Steps:
-
Verify Reagent Concentrations: Ensure that the concentrations of ACE, the substrate (e.g., Hippuryl-Histidyl-Leucine or HHL), and IPP are accurate.[9][10]
-
Check Buffer Composition: The pH and ionic strength of the buffer are critical for ACE activity. A common buffer is sodium borate at pH 8.3.[10][11]
-
Confirm Incubation Times and Temperatures: ACE activity is sensitive to both incubation time and temperature. A typical incubation is at 37°C for 30-60 minutes.[10]
-
Run Positive and Negative Controls: Use a known ACE inhibitor, such as captopril, as a positive control and a vehicle-only sample as a negative control to validate the assay's performance.[10]
Possible Cause 2: IPP Degradation IPP may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Proper Storage: Store IPP as a lyophilized powder at -20°C or below. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Solutions: Prepare fresh working solutions of IPP for each experiment.
-
Assess Peptide Integrity: If degradation is suspected, the integrity of the peptide can be verified using mass spectrometry.[12]
Issue 2: Unexpected Cellular Phenotypes Unrelated to ACE Inhibition
Possible Cause 1: Non-Specific Peptide Effects At high concentrations, peptides can cause non-specific effects on cells in culture.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of IPP for ACE inhibition and use this concentration for your experiments.
-
Control Peptides: Use a scrambled peptide with the same amino acid composition but a different sequence as a negative control to determine if the observed effects are sequence-specific.
-
Cell Viability Assays: Conduct cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed phenotypes are not due to cellular toxicity at the concentrations of IPP being used.[13]
Possible Cause 2: Contaminants in the IPP Sample The synthesized or purified IPP may contain contaminants.
Troubleshooting Steps:
-
Purity Analysis: Check the purity of your IPP sample using HPLC. For cell-based assays, a purity of >95% is recommended.
-
Endotoxin Testing: If working with immune cells or in vivo models, ensure the IPP preparation is free of endotoxins.
Issue 3: Variability in In Vivo Blood Pressure Measurements
Possible Cause 1: Poor Bioavailability of IPP IPP may have low oral bioavailability and be rapidly eliminated.[14]
Troubleshooting Steps:
-
Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of IPP in your animal model.
-
Alternative Administration Routes: Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass issues of oral absorption.
-
Formulation: Investigate different formulation strategies to enhance the stability and absorption of IPP.
Data Presentation
Table 1: Summary of In Vitro ACE Inhibition Assay Parameters
| Parameter | Recommended Range | Common Substrates | Positive Control |
| pH | 8.0 - 8.5 | HHL, FAPGG | Captopril |
| Temperature | 37°C | ||
| Incubation Time | 30 - 60 minutes | ||
| IPP Concentration | Varies (determine with IC50) |
Table 2: Troubleshooting Unexpected Experimental Outcomes
| Issue | Potential Cause | Suggested Action |
| No ACE Inhibition | Degraded IPP | Verify peptide integrity with mass spectrometry; use fresh stock. |
| Incorrect assay setup | Validate assay with a known inhibitor (e.g., captopril).[10] | |
| Cellular Toxicity | High IPP concentration | Perform a dose-response curve and use the lowest effective dose. |
| Contaminants in sample | Check purity with HPLC and test for endotoxins. | |
| Inconsistent In Vivo Results | Poor bioavailability | Conduct pharmacokinetic studies; consider alternative administration routes.[14] |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring ACE activity.[9][10][15]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Isoleucyl-prolyl-proline (IPP)
-
Captopril (positive control)
-
Sodium borate buffer (100 mM, pH 8.3) with 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of IPP in the assay buffer. Create a series of dilutions to determine the IC50 value.
-
In a microcentrifuge tube, add 50 µL of the IPP dilution (or buffer for control, or captopril for positive control).
-
Add 50 µL of ACE solution (e.g., 2 mU) and pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 150 µL of HHL solution (e.g., 5 mM) and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases. Transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C.
-
Re-dissolve the dried HA in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
Visualizations
Caption: On-target signaling pathway of IPP via ACE inhibition.
Caption: Logical workflow for troubleshooting IPP experiments.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Isoleucyl-prolyl-proline (IPP) and valyl-prolyl-proline (VPP) and maintenance of normal blood pressure | EFSA [efsa.europa.eu]
- 3. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the renin-angiotensin system and target organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. mdpi.com [mdpi.com]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. idpublications.org [idpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Artifacts and unassigned masses encountered in peptide mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. The lactotripeptides isoleucine-proline-proline and valine-proline-proline do not inhibit the N-terminal or C-terminal angiotensin converting enzyme active sites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Technical Support Center: Enhancing the Stability of H-Ile-Pro-Pro-OH in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the tripeptide H-Ile-Pro-Pro-OH in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: The tripeptide this compound is expected to exhibit relatively high stability in standard cell culture media compared to many other peptides. This is primarily due to the presence of two consecutive proline residues. The Pro-Pro motif confers significant resistance to degradation by many common peptidases.[1] One study has shown that Ile-Pro-Pro (IPP) is stable in vitro against degradation by intestinal and liver peptidases. While cell culture media composition and the presence of cell-secreted proteases can influence stability, the inherent structure of this compound provides a strong foundation for its persistence in solution.
Q2: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?
A2: While this compound is relatively stable, several factors can contribute to its degradation in a cell culture environment:
-
Enzymatic Degradation: The primary cause of peptide degradation in cell culture is the activity of proteases and peptidases.[2] These enzymes can be secreted by the cells themselves or be present as components of media supplements like fetal bovine serum (FBS).
-
Cell Type and Density: Different cell types secrete distinct profiles and quantities of proteases.[3][4] Higher cell densities can lead to an increased concentration of these enzymes in the culture medium, accelerating peptide degradation.
-
Serum Content: Serum, a common supplement in cell culture media, is a rich source of various proteases that can degrade peptides.[2]
-
pH of the Medium: The optimal pH for many peptidases falls within the physiological range of typical cell culture media (pH 7.2-7.4).[2]
-
Incubation Temperature: Standard cell culture incubation temperatures (37°C) are optimal for the activity of most proteases.[2]
Q3: Which specific enzymes are known to degrade proline-rich peptides like this compound?
A3: Peptides containing proline residues are generally more resistant to enzymatic degradation. However, certain peptidases can cleave peptide bonds involving proline:
-
Dipeptidyl Peptidase-4 (DPP-4): This enzyme is known to cleave Xaa-Pro dipeptides from the N-terminus of peptides.[2][3][4] Given the structure of this compound, DPP-4 could potentially cleave the Ile-Pro bond.
-
Prolyl Oligopeptidases (POPs): This family of enzymes can cleave peptide bonds on the C-terminal side of proline residues.[2][5]
-
Aminopeptidases: Some aminopeptidases can cleave N-terminal amino acids, although the presence of proline can hinder their activity.[6][7]
Q4: How can I experimentally determine if my this compound is being degraded in my cell culture system?
A4: You can assess the stability of your peptide by collecting samples from your cell culture medium at various time points and quantifying the concentration of the intact peptide. The two most common analytical techniques for this are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the intact peptide from its degradation products based on hydrophobicity. By comparing the peak area of the intact peptide over time, you can determine its degradation rate.[3][4][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more sensitive and specific method for quantifying the parent peptide and identifying its degradation products.[3][4][9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound stability in cell culture.
| Problem | Possible Cause | Solution |
| Loss of biological activity of the peptide over time. | Peptide degradation by proteases in the cell culture medium. | 1. Reduce Serum Concentration or Use Serum-Free Media: If your cell line permits, reducing the concentration of FBS or switching to a serum-free medium can significantly decrease protease activity. 2. Add a Protease Inhibitor Cocktail: A broad-spectrum protease inhibitor cocktail can be added to the culture medium to inactivate a wide range of proteases.[2] 3. Heat-Inactivate Serum: Heat-inactivating the serum before use can denature some of the proteases. |
| Inconsistent experimental results between batches. | Variability in the number of cells, passage number, or serum lots. | 1. Standardize Cell Seeding Density: Use a consistent cell number for all experiments to normalize the concentration of secreted proteases. 2. Use Cells within a Defined Passage Range: Cell characteristics, including protease secretion, can change with passage number. 3. Test Different Serum Lots: Screen different lots of FBS for their impact on peptide stability. |
| Rapid degradation of the peptide is confirmed by HPLC/LC-MS. | High levels of specific peptidase activity from the cultured cells. | 1. Identify the Responsible Peptidases: If possible, use specific peptidase inhibitors to identify the class of enzymes responsible for degradation. 2. Modify the Peptide: Consider synthesizing a modified version of the peptide to enhance stability. Options include N-terminal acetylation or C-terminal amidation to block exopeptidases, or substituting L-amino acids with D-amino acids at cleavage sites.[2] |
Quantitative Data Summary
The stability of peptides in cell culture media can vary significantly depending on the cell line and media composition. The following table summarizes representative half-life data for different peptides in various cell culture supernatants. While specific data for this compound is not extensively available, this table provides a general reference for expected peptide stability.
| Peptide | Cell Line Supernatant | Half-life (hours) | Reference |
| Peptide 1 ([F7,P34]-pNPY with Tam at Lys4) | HEK-293 | > 72 | [3] |
| Peptide 1 ([F7,P34]-pNPY with Tam at Lys4) | Calu-3 | ~60 | [3] |
| Peptide 2 (Ghrelin analog with Tam at Lys5) | HEK-293 | 23.3 | [3] |
| Peptide 2 (Ghrelin analog with Tam at Lys5) | Calu-3 | ~20 | [3] |
| Peptide 3 (Ghrelin analog without Odd) | HEK-293 | 57.1 | [3] |
| Peptide 3 (Ghrelin analog without Odd) | Calu-3 | 15.8 | [3] |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment using RP-HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture conditions.
1. Materials:
-
This compound peptide stock solution of known concentration.
-
Your cell line of interest.
-
Complete cell culture medium (with or without serum, as per your experimental design).
-
Sterile microcentrifuge tubes.
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Procedure:
-
Seed your cells in a culture plate at your desired density and allow them to adhere overnight.
-
Prepare a working solution of this compound in your complete cell culture medium at the final desired concentration.
-
Add the peptide-containing medium to your cells. At the same time, prepare a cell-free control by adding the peptide to the medium in a separate well or tube.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the cell culture supernatant from both the cell-containing and cell-free samples.
-
Immediately stop enzymatic activity in the collected samples. This can be achieved by adding a protease inhibitor cocktail or by acidifying the sample (e.g., with TFA to a final concentration of 1%).
-
Centrifuge the samples to remove any cells or debris.
-
Analyze the supernatant using RP-HPLC. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the time 0 sample.
Protocol 2: Peptide Stability Assessment using LC-MS
This protocol offers a more sensitive and specific method for stability analysis.
1. Materials:
-
Same as Protocol 1, with the addition of an LC-MS system.
2. Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Analyze the supernatant using an LC-MS system. The LC conditions can be similar to those used for RP-HPLC.
-
For the MS analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent mass of this compound and any potential degradation products.
-
Quantify the amount of intact peptide at each time point by measuring the area under the curve for its specific mass-to-charge ratio (m/z).
-
Calculate the percentage of peptide remaining over time.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: General pathway of this compound degradation in cell culture.
Caption: Workflow for assessing peptide stability in cell culture.
Caption: A logical approach to troubleshooting peptide instability.
References
- 1. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Surface Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ACE Inhibition: H-Ile-Pro-Pro-OH vs. Captopril
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the ACE inhibitory efficacy of the food-derived tripeptide H-Ile-Pro-Pro-OH and the synthetic drug Captopril, supported by experimental data.
This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibition efficacy of this compound (Isoleucyl-Prolyl-Proline), a naturally occurring milk-derived peptide, and Captopril, a well-established synthetic pharmaceutical agent.[1][2][3] Both molecules are recognized for their role in blood pressure regulation through the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).
Quantitative Comparison of Inhibitory Potency
The efficacy of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | Type | Reported IC50 Value(s) |
| This compound | Milk-derived tripeptide | 5 µM[1][2][3][4] |
| Captopril | Synthetic drug | 6 nM - 35 nM[5][6][7] |
As evidenced by the data, Captopril exhibits significantly higher potency as an ACE inhibitor, with IC50 values in the nanomolar range, whereas this compound has an IC50 in the micromolar range. This suggests that a much lower concentration of Captopril is required to achieve the same level of ACE inhibition as this compound.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Both this compound and Captopril exert their effects by inhibiting the angiotensin-converting enzyme.[8][9][10] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[11] ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[10][11] By inhibiting ACE, these compounds prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8][11][12] ACE inhibitors also prevent the degradation of bradykinin, a vasodilator, which further contributes to their blood pressure-lowering effect.[8][10][13]
Experimental Protocol: In Vitro ACE Inhibition Assay
The determination of ACE inhibitory activity is typically performed using an in vitro assay. A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is then quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC).[14]
A Representative Spectrophotometric Assay Protocol:
-
Preparation of Reagents:
-
ACE solution (e.g., from rabbit lung) is prepared in a buffer solution (e.g., phosphate buffer, pH 8.3).
-
The substrate, hippuryl-histidyl-leucine (HHL), is dissolved in the same buffer.
-
The test inhibitor (this compound or Captopril) is prepared in a series of concentrations.
-
A stopping reagent (e.g., 1 M HCl) is used to terminate the enzymatic reaction.
-
An extraction solvent (e.g., ethyl acetate) is used to separate the hippuric acid.
-
-
Assay Procedure:
-
A defined volume of the ACE solution is pre-incubated with the inhibitor solution (or buffer for the control) at 37°C for a short period (e.g., 5-10 minutes).
-
The substrate solution (HHL) is added to initiate the reaction, and the mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of the stopping reagent (e.g., 1 M HCl).
-
The hippuric acid produced is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., distilled water).
-
-
Quantification:
-
The absorbance of the redissolved hippuric acid is measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 228 nm).
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
-
IC50 Determination:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and Captopril are effective inhibitors of the angiotensin-converting enzyme. However, the experimental data clearly indicates that Captopril is a significantly more potent inhibitor, with an IC50 value that is several orders of magnitude lower than that of this compound. While the milk-derived tripeptide demonstrates ACE inhibitory activity, the synthetic drug Captopril remains the more powerful agent in a direct in vitro comparison. This difference in potency is a critical consideration for researchers and professionals in the field of drug development and hypertension management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound|26001-32-1|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Captopril? [synapse.patsnap.com]
- 12. Captopril - Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
A Comparative Analysis of the Antihypertensive Properties of Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of the milk-derived tripeptides, Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP). Both peptides are recognized for their potential in managing hypertension, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). This document synthesizes experimental data to delineate their comparative efficacy and mechanisms of action.
Quantitative Comparison of Antihypertensive Effects
The following table summarizes the key quantitative data from comparative studies on IPP and VPP.
| Parameter | IPP | VPP | Study Population/Model | Key Findings |
| ACE Inhibition (IC50) | Lower (e.g., 5 µM) | Higher (e.g., 9 µM) | In vitro enzymatic assays | IPP exhibits a higher in vitro potency for ACE inhibition compared to VPP.[1] |
| Systolic Blood Pressure (SBP) Reduction | 12 mmHg reduction (in combination with VPP) | 12 mmHg reduction (in combination with IPP) | Spontaneously Hypertensive Rats (SHR) | Long-term intake of a combination of IPP and VPP significantly attenuated the development of hypertension in SHR.[2][3] |
| Effect on Ang II-induced VSMC Proliferation | No significant inhibition | Significant inhibition | Vascular Smooth Muscle Cells (VSMC) | VPP, but not IPP, significantly inhibits Angiotensin II-induced proliferation of vascular smooth muscle cells.[4] |
| Effect on Ang II-induced Oxidative Stress | Anti-oxidant actions | Significant inhibition | Vascular Smooth Muscle Cells (VSMC) | Both peptides show anti-oxidant effects, but VPP demonstrates a more significant inhibition of Ang II-induced oxidative stress.[4] |
| Effect on Inflammatory Cytokines (IL-6 & IL-1β) | Reduction to 273.84 ± 22.28 pg/mL (IL-6) & 221.14 ± 13.8 pg/mL (IL-1β) | Reduction to 227.34 ± 10.56 pg/mL (IL-6) & 131.56 ± 23.18 pg/mL (IL-1β) | Human Umbilical Vein Endothelial Cells | Both peptides reduce inflammatory cytokine levels, with VPP showing a greater reduction in this particular study.[5] |
Mechanisms of Action: A Deeper Dive
While both IPP and VPP are primarily known as ACE inhibitors, research indicates they employ multiple mechanisms to exert their antihypertensive effects. VPP appears to have broader effects on vascular smooth muscle cell (VSMC) pathophysiology.
Signaling Pathways
Angiotensin-Converting Enzyme (ACE) Inhibition: Both IPP and VPP competitively inhibit ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Differential Effects on Vascular Smooth Muscle Cells: Studies have shown that VPP has more extensive effects on VSMCs compared to IPP.[4] While both peptides can inhibit the pro-inflammatory NF-κB pathway, only VPP has been shown to attenuate the activation of extracellular signal-regulated kinases (ERK) 1/2, which are involved in cell proliferation.[4]
Experimental Protocols
This section details the methodologies used in key experiments to determine the antihypertensive effects of IPP and VPP.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the long-term effect of oral administration of IPP and VPP on the development of hypertension in SHR.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a commonly used model for human essential hypertension.
-
Groups:
-
Control Group: Received regular drinking water.
-
Peptide Group: Received a solution of IPP and VPP dissolved in drinking water.
-
Vehicle Control Group: Received a placebo substance without the peptides.
-
-
Administration: The peptides were administered orally via drinking water for a period of several weeks.[3]
-
Blood Pressure Measurement: Systolic blood pressure was measured non-invasively at regular intervals using the tail-cuff method.[3]
-
Data Analysis: The changes in systolic blood pressure over time were compared between the different groups to determine the antihypertensive effect of the peptides.
In Vitro ACE Inhibition Assay
Objective: To determine the concentration of IPP and VPP required to inhibit 50% of ACE activity (IC50).
Methodology:
-
Reagents: Angiotensin-Converting Enzyme (ACE), a synthetic substrate for ACE (e.g., FAPGG), IPP, and VPP.
-
Procedure:
-
ACE is pre-incubated with varying concentrations of IPP or VPP.
-
The synthetic substrate is added to the mixture.
-
The rate of substrate hydrolysis by ACE is measured spectrophotometrically by monitoring the change in absorbance over time.
-
-
Calculation: The percentage of ACE inhibition is calculated for each peptide concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of Vascular Smooth Muscle Cell (VSMC) Proliferation
Objective: To compare the effects of IPP and VPP on Angiotensin II (Ang II)-induced VSMC proliferation.
Methodology:
-
Cell Culture: Primary cultures of vascular smooth muscle cells are established.
-
Treatment: Cells are treated with:
-
Control (no treatment)
-
Angiotensin II alone
-
Angiotensin II + IPP
-
Angiotensin II + VPP
-
-
Proliferation Assay: Cell proliferation is measured using a standard method such as the MTT assay or by direct cell counting after a specific incubation period.
-
Data Analysis: The proliferation rates of the different treatment groups are compared to determine the inhibitory effect of IPP and VPP.
Conclusion
Both IPP and VPP demonstrate antihypertensive properties, primarily through the inhibition of the Angiotensin-Converting Enzyme. In vitro data suggests that IPP is a more potent ACE inhibitor than VPP. However, in vivo and cell-based studies indicate that VPP may possess broader vasoprotective effects, including the significant inhibition of Angiotensin II-induced vascular smooth muscle cell proliferation and oxidative stress. This suggests that while both peptides are effective, VPP might offer additional benefits in mitigating the vascular complications associated with hypertension. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy in human populations.
References
- 1. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. genscript.com [genscript.com]
- 5. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Isoleucine-Proline-Proline (H-Ile-Pro-Pro-OH) in Blood Pressure Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the bioactive tripeptide H-Ile-Pro-Pro-OH (Isoleucine-Proline-Proline, IPP) on blood pressure with other alternatives, supported by experimental data from preclinical and clinical studies.
Comparative Analysis of Antihypertensive Effects
The antihypertensive potential of IPP has been evaluated in various in vivo models, primarily utilizing spontaneously hypertensive rats (SHRs) and human subjects with hypertension. The primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] However, studies also suggest a modulatory effect on the autonomic nervous system.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies, comparing the effects of IPP with other agents on blood pressure reduction.
| Agent | Model | Dosage/Administration | Key Findings (Blood Pressure Reduction) | Comparison to Alternative | Citation |
| This compound (IPP) | Spontaneously Hypertensive Rats (SHR) | Gastric administration | Significant reduction in mean arterial pressure (MAP). | Effect eliminated by vagotomy, unlike captopril. | [3] |
| This compound (IPP) | Spontaneously Hypertensive Rats (SHR) | Intravenous or oral gavage | Lowered blood pressure. | Co-administration with sodium caprate restored hypotensive action when PepT1 was inhibited. | [4] |
| This compound (IPP) | Two-Kidney One-Clip (2K1C) Hypertensive Rats | Intraperitoneal injection (400 pmol/day for 20 days) | Attenuated hypertension. | - | [1] |
| This compound (IPP) & Val-Pro-Pro (VPP) | Mildly Hypertensive Humans | Single oral dose (25 mg total peptides) | Acutely lowered systolic blood pressure (SBP) by -2.1 mmHg and diastolic blood pressure (DBP) by -1.6 mmHg over 8 hours compared to placebo. | Statistically significant reduction compared to placebo. | [5][6] |
| This compound (IPP) & Val-Pro-Pro (VPP) | Hypertensive Humans | Oral (fermented milk, >4 weeks) | Significant reduction in office SBP (mean -9.1 mmHg) and DBP (mean -7.0 mmHg). | Showed significant reduction in night-time and early-morning blood pressure in non-dipper patients. | [7] |
| This compound (IPP) & Val-Pro-Pro (VPP) | Hypertensive Humans | Oral (tablets, 3.4 mg/day for 8 weeks) | Significant reduction in central SBP (-11.0 mmHg) compared to placebo (-4.5 mmHg). | Greater reduction in central SBP and brachial SBP compared to placebo. | |
| This compound (IPP) & Val-Pro-Pro (VPP) with Plant Sterols | Hypertensive, Hypercholesterolemic Humans | Oral (spread, 4.2 mg peptides/day for 10 weeks) | Significant decrease in home-measured SBP (-4.1 mmHg) compared to placebo (-0.5 mmHg). | Also showed a significant reduction in total and LDL cholesterol compared to placebo. | [8] |
| Captopril | Spontaneously Hypertensive Rats (SHR) | Not specified | Reduced MAP. | Maintained hypotensive effect following vagotomy, unlike IPP. | |
| Ile-Gln-Pro (IQP) | Spontaneously Hypertensive Rats (SHR) | Not specified (1 week) | Significantly lower SBP and DBP from day 3 and 4 onwards. | Downregulated renin, ACE, and AT1 receptor mRNA in the kidney. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols employed in key in vivo studies.
Animal Studies
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) and Two-Kidney One-Clip (2K1C) induced hypertensive Sprague-Dawley rats are commonly used models of essential and renovascular hypertension, respectively.[1][3][4][9]
-
Administration: Peptides are administered via various routes, including gastric gavage, intravenous injection, and intraperitoneal injection, to assess both oral bioavailability and direct systemic effects.[1][3][4]
-
Blood Pressure Measurement: Blood pressure is typically monitored directly via arterial catheters for mean arterial pressure (MAP) or non-invasively using the tail-cuff method for systolic and diastolic blood pressure.[1][3][9]
-
Surgical Interventions: In some studies, surgical procedures such as sub-diaphragmatic vagotomy are performed to investigate the role of the autonomic nervous system in the peptide's mechanism of action.[3]
Human Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy of IPP in humans.[5][10][8]
-
Participant Population: Studies typically recruit subjects with mild to stage I hypertension.[5][7][10]
-
Intervention: IPP, often in combination with VPP, is administered in various food matrices such as fermented milk products, spreads, or tablets.[5][7][10][8]
-
Blood Pressure Monitoring: Assessments include office blood pressure measurements, home blood pressure monitoring, and 24-hour ambulatory blood pressure monitoring (ABPM) to capture circadian variations.[5][7][8]
Visualizing the Pathways and Processes
Signaling Pathway of this compound
The primary mechanism of IPP's antihypertensive effect is through the inhibition of the Angiotensin-Converting Enzyme (ACE). This inhibition leads to a cascade of downstream effects that collectively lower blood pressure. Additionally, evidence suggests a role for the autonomic nervous system.
References
- 1. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A spread containing bioactive milk peptides Ile-Pro-Pro and Val-Pro-Pro, and plant sterols has antihypertensive and cholesterol-lowering effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-week antihypertensive effect of Ile-Gln-Pro in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antihypertensive Efficacy of H-Ile-Pro-Pro-OH in Spontaneously Hypertensive Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the tripeptide H-Ile-Pro-Pro-OH (Isoleucine-Proline-Proline, IPP) in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension. This document summarizes key experimental data, details methodologies of pivotal studies, and contrasts the performance of IPP with other antihypertensive agents.
Comparative Efficacy of this compound
The antihypertensive effect of IPP has been evaluated in numerous studies, demonstrating its potential to lower blood pressure in SHRs. The following tables summarize the quantitative data from key research, comparing the effects of IPP with a placebo and the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril.
Table 1: Effect of Gastric Administration of IPP and Captopril on Mean Arterial Pressure (MAP) in SHRs
| Treatment Group | Dose | Change in MAP (mmHg) | Statistical Significance (p-value) |
| Saline (Control) | - | No significant change | - |
| This compound (IPP) | 10 mg/kg | ↓ 15.3 ± 2.4 | < 0.05 |
| Captopril | 10 mg/kg | ↓ 25.8 ± 3.1 | < 0.05 |
Data extracted from a study investigating the effects of bioactive peptides on autonomic neurotransmission and blood pressure.[1]
Table 2: Effect of Intravenous and Intraperitoneal Administration of IPP on Mean Arterial Pressure (MAP) in 2K1C Hypertensive Rats
| Route of Administration | Treatment | Change in MAP (mmHg) |
| Intravenous | IPP | ↓ 16.8 ± 2.3 |
| Intraperitoneal (20 days) | IPP (400 pmol/day) | Attenuated hypertension |
Note: This study was conducted in two-kidney one-clip (2K1C) hypertensive rats, another model of hypertension.[2]
Mechanisms of Action: A Multifaceted Approach
The blood pressure-lowering effect of IPP is attributed to several mechanisms, primarily centered around the renin-angiotensin system (RAS) and the autonomic nervous system.
Inhibition of Angiotensin-Converting Enzyme (ACE)
IPP is a known inhibitor of ACE, an enzyme that plays a crucial role in the RAS by converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, IPP reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is shared with conventional ACE inhibitors like captopril.[3]
Modulation of the Autonomic Nervous System
Recent studies have unveiled a novel mechanism of action for IPP involving the autonomic nervous system. Gastric administration of IPP has been shown to reduce cutaneous arterial sympathetic nerve activity (CASNA) in SHRs, an effect that contributes to the reduction in mean arterial pressure.[1] This effect is believed to be mediated via the stomach and the afferent vagus nerve.[1] Interestingly, this sympathoinhibitory effect is not observed with captopril, suggesting a distinct pathway for IPP's antihypertensive action.[1]
The following diagram illustrates the proposed signaling pathway for the autonomic modulation by IPP.
Caption: Proposed signaling pathway of IPP's effect on the autonomic nervous system.
Experimental Protocols
The following section details the methodologies employed in a key study investigating the effects of IPP in SHRs.
Animal Model:
-
Species: Male Spontaneously Hypertensive Rats (SHRs)
-
Age: 15-20 weeks old
-
Supplier: Charles River Japan, Inc. (Yokohama, Japan)
-
Housing: Housed in a temperature and humidity-controlled room with a 12-hour light/dark cycle. Food and water were available ad libitum.
Drug Administration:
-
This compound (IPP): Dissolved in saline and administered gastrically via a catheter at a dose of 10 mg/kg.
-
Captopril: Dissolved in saline and administered gastrically at a dose of 10 mg/kg.
-
Control: Saline was administered as a control.
Blood Pressure and Sympathetic Nerve Activity Measurement:
-
Rats were anesthetized with an intraperitoneal injection of urethane and α-chloralose.
-
The femoral artery was cannulated for the measurement of arterial blood pressure.
-
A pair of stainless-steel wire electrodes was attached to the cutaneous arterial branch of the peroneal nerve to record cutaneous arterial sympathetic nerve activity (CASNA).
-
Data was recorded for at least 30 minutes before the administration of the test substances to ensure a stable baseline.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Workflow of the in-vivo experiment in spontaneously hypertensive rats.
Comparison with Alternatives
Captopril: As a potent and well-characterized ACE inhibitor, captopril serves as a critical benchmark for evaluating the efficacy of novel antihypertensive compounds. In direct comparisons, captopril demonstrated a more potent reduction in mean arterial pressure in SHRs than IPP at the same dosage.[1] However, the distinct mechanism of IPP involving the modulation of sympathetic nerve activity suggests that it may offer a different therapeutic profile. While captopril's effect is solely dependent on ACE inhibition, IPP's dual action on both the RAS and the autonomic nervous system could be advantageous in certain hypertensive populations.
Other Bioactive Peptides: Other food-derived bioactive peptides, such as Val-Pro-Pro (VPP), have also been shown to exert antihypertensive effects in SHRs, often through similar ACE-inhibiting mechanisms.[1] Furthermore, peptides like Leu-Lys-Pro (LKP) have also demonstrated blood pressure-lowering effects.[3] A peptide derived from Spirulina platensis, Ile-Gln-Pro, has also shown antihypertensive effects in SHRs.[4] Peptides from royal jelly, such as Ile-Tyr, Val-Tyr, and Ile-Val-Tyr, have also been found to reduce systolic blood pressure in SHRs.[5]
References
- 1. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-week antihypertensive effect of Ile-Gln-Pro in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of peptides from royal jelly in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of H-Ile-Pro-Pro-OH: A Comparative Analysis
For Immediate Release
A Comprehensive guide for researchers and drug development professionals delves into the anti-inflammatory properties of the tripeptide H-Ile-Pro-Pro-OH, also known as Isoleucyl-prolyl-proline (IPP). This guide provides a comparative analysis of IPP's efficacy against other bioactive peptides and conventional anti-inflammatory agents, supported by experimental data and detailed methodologies.
The milk-derived tripeptide this compound (IPP) has garnered significant scientific interest for its potential health benefits, including its anti-inflammatory and antihypertensive properties.[1][2] This guide synthesizes current research to provide an objective comparison of IPP's anti-inflammatory capabilities, offering valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action: Targeting Key Inflammatory Pathways
IPP's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A significant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1]
Studies have shown that IPP can suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3] Research indicates that IPP and the related tripeptide Val-Pro-Pro (VPP) inhibited TNFα-dependent activation of NF-κB.[1] Interestingly, this inhibition occurs without affecting the degradation of IκBα, an inhibitor of NF-κB. Instead, the tripeptides were found to attenuate the phosphorylation of the p65 subunit of NF-κB, a crucial step for its nuclear translocation and subsequent activation of inflammatory genes.[1] This suggests a specific point of intervention in the NF-κB signaling cascade.
Furthermore, some milk-derived bioactive peptides have been found to inhibit the NF-κB pathway through a PPAR-γ dependent mechanism.[4] IPP and VPP have also been shown to upregulate both PPARγ and adiponectin, contributing to their anti-inflammatory actions.[1]
Below is a diagram illustrating the proposed mechanism of action for IPP in modulating the NF-κB signaling pathway.
Comparative Efficacy: A Look at the Data
To objectively evaluate the anti-inflammatory properties of this compound, a comparison with other relevant compounds is essential. The following table summarizes key experimental data from various studies.
| Compound | Model System | Key Findings | Reference |
| This compound (IPP) | 3T3-F442A murine pre-adipocytes | Inhibited TNF-α induced activation of the NF-κB pathway. | [1] |
| This compound (IPP) | Apolipoprotein E-deficient mice | Continuous intake may be beneficial for preventing atherosclerosis. | [3] |
| Val-Pro-Pro (VPP) | High-fat diet-fed mice | Exerted an anti-inflammatory effect on adipose tissue. | [5] |
| Prolyl-glycyl-proline (PGP) | Rats with histamine-induced paw edema | Reduced edema to the same extent as diclofenac. | [6] |
| Curcumin | LPS-induced RAW 264.7 macrophages | Inhibited NF-κB activation and downregulated pro-inflammatory cytokines. | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.
In Vitro Anti-inflammatory Assay in 3T3-F442A Adipocytes
-
Cell Culture: 3T3-F442A murine pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with a pro-inflammatory agent like TNF-α.
-
NF-κB Activation Analysis:
-
Western Blotting: Nuclear and cytoplasmic extracts are prepared. The levels of phosphorylated p65 and total p65 in the nuclear fraction, and IκBα in the cytoplasmic fraction are determined by Western blotting using specific antibodies.
-
Reporter Assay: Cells can be transfected with a luciferase reporter plasmid containing NF-κB binding sites. NF-κB activation is quantified by measuring luciferase activity.
-
-
Cytokine Analysis: The concentration of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).
The workflow for a typical in vitro anti-inflammatory experiment is depicted below.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with this compound, a positive control (e.g., Diclofenac), or a vehicle control.
-
Induction of Inflammation: After a specific time, a subcutaneous injection of carrageenan is administered into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity, nitric oxide (NO) levels, and pro-inflammatory cytokine levels.
Comparison with Alternatives
This compound demonstrates a promising anti-inflammatory profile, particularly through its targeted inhibition of the NF-κB pathway.[1] When compared to another milk-derived peptide, Val-Pro-Pro (VPP), both exhibit similar anti-inflammatory activities.[1] In a study on high-fat diet-fed mice, VPP was shown to have an anti-inflammatory effect on adipose tissue.[5]
Another proline-containing peptide, Prolyl-glycyl-proline (PGP), has been shown to reduce histamine-induced paw edema in rats to a similar extent as the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[6] However, the mechanism of PGP appears to differ, as it did not affect the expression of the cox-2 gene, a key target of diclofenac.[6] This suggests that PGP's anti-inflammatory action may be based on its ability to prevent an increase in vascular permeability.[6]
Phytochemicals like curcumin have also been extensively studied for their anti-inflammatory properties and are known to inhibit the NF-κB pathway.[7] While both IPP and curcumin target NF-κB, the specific molecular interactions and potential synergistic effects warrant further investigation.
Future Directions and Conclusion
The existing evidence strongly supports the anti-inflammatory properties of this compound. Its mechanism of action, centered on the modulation of the NF-κB pathway, presents a compelling case for its potential as a therapeutic agent or a functional food ingredient.
Future research should focus on:
-
Conducting more extensive in vivo studies to validate its efficacy in various inflammatory disease models.
-
Investigating the oral bioavailability and pharmacokinetic profile of IPP.
-
Exploring potential synergistic effects with other anti-inflammatory compounds.
-
Conducting well-designed human clinical trials to ascertain its therapeutic potential in inflammatory conditions.
References
- 1. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. Milk‐derived bioactive peptides and their health promoting effects: a potential role in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of the milk casein-derived tripeptide Val-Pro-Pro attenuates high-fat diet-induced adipose tissue inflammation in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Prolyl-glycyl-proline (PGP) Peptide Prevents an Increase in Vascular Permeability in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Intracellular Protein Pharmaceutic (IPP) Delivery Systems
For researchers, scientists, and drug development professionals, the effective intracellular delivery of therapeutic proteins is a critical challenge. This guide provides an objective comparison of three leading Intracellular Protein Pharmaceutic (IPP) delivery systems: Cell-Penetrating Peptides (CPPs), Lipid-Based Systems, and Polymer-Based Systems. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments to aid in your research and development efforts.
The ability to transport biologically active proteins across the cell membrane opens up new avenues for treating a wide range of diseases. However, the inherent impermeability of the plasma membrane to large molecules like proteins necessitates the use of specialized delivery vectors. This comparison guide will focus on the mechanisms, efficiency, cytotoxicity, and cargo stability of the most prominent non-viral IPP delivery platforms.
Performance Comparison
The selection of an appropriate IPP delivery system depends on a multitude of factors, including the specific protein cargo, target cell type, and desired therapeutic outcome. The following tables summarize the quantitative data available for each system, offering a comparative overview of their key performance indicators.
| Delivery System | Delivery Efficiency (%) | Cytotoxicity (IC50) | Cargo Stability | Key Advantages | Key Disadvantages |
| Cell-Penetrating Peptides (CPPs) | 10-60% (cargo and cell type dependent) | Highly variable (µM to mM range) | Moderate (proteolytic degradation) | High transduction efficiency for various cargo, ease of synthesis.[1] | Lack of cell specificity, potential immunogenicity, endosomal entrapment.[2][3] |
| Lipid-Based Systems (e.g., Liposomes, LNPs) | 20-80% (formulation dependent) | Generally low (IC50 > 100 µM) | High (protection from degradation) | Biocompatible, can encapsulate large proteins, surface modifiable for targeting.[4][5][6] | Potential for instability in physiological conditions, batch-to-batch variability.[7] |
| Polymer-Based Systems (e.g., Nanoparticles) | 15-70% (polymer and formulation dependent) | Variable (dependent on polymer type) | High (robust protection of cargo) | Tunable properties, controlled release capabilities, high stability.[8] | Potential for toxicity depending on the polymer, can be complex to synthesize.[9] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key performance parameters of IPP delivery systems.
Protocol 1: Quantification of Intracellular Protein Delivery Efficiency
This protocol outlines a method to quantify the percentage of cells that have successfully internalized the protein cargo and the relative amount of protein per cell using fluorescence-based techniques.
Materials:
-
Fluorescently labeled protein (e.g., with FITC, Alexa Fluor)
-
IPP delivery system (CPPs, Liposomes, or Polymer Nanoparticles)
-
Target cell line
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare the complexes of the fluorescently labeled protein with the respective delivery system according to the manufacturer's or established protocols. This typically involves incubating the protein and the delivery vehicle together for a specific time at room temperature.[10]
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add fresh, serum-free medium containing the protein-delivery system complexes to each well.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any non-internalized complexes.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visually confirm intracellular uptake and assess the subcellular localization of the protein.[10]
-
Flow Cytometry: For quantitative analysis, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS and analyze them using a flow cytometer. The percentage of fluorescently positive cells will indicate the delivery efficiency, and the mean fluorescence intensity will provide a relative measure of the amount of protein delivered per cell.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell line
-
IPP delivery system (with and without protein cargo)
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[11]
-
Treatment: Expose the cells to serial dilutions of the IPP delivery systems (both with and without the protein cargo) for a period that reflects the intended application (e.g., 24-72 hours).[11] Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 3: Evaluation of Protein Stability within Nanoparticles
This protocol describes a method to assess the stability of the protein cargo within lipid or polymer-based nanoparticles over time.
Materials:
-
Protein-loaded nanoparticles
-
Storage buffer (e.g., PBS)
-
Size exclusion chromatography (SEC) system or Dynamic Light Scattering (DLS) instrument
-
Protein quantification assay (e.g., BCA or Bradford assay)
Procedure:
-
Incubation: Store the protein-loaded nanoparticle formulations at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Physical Stability Assessment:
-
Size and Polydispersity: At each time point, measure the particle size and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS). Significant changes in size or PDI can indicate aggregation or degradation of the nanoparticles.
-
-
Protein Integrity and Quantification:
-
Encapsulation Efficiency: At each time point, separate the encapsulated protein from the free protein. This can be done by centrifugation or size exclusion chromatography.
-
Quantification: Quantify the amount of encapsulated protein using a standard protein quantification assay. A decrease in the amount of encapsulated protein over time suggests leakage or degradation.
-
Integrity: Analyze the integrity of the encapsulated protein using techniques like SDS-PAGE to check for fragmentation or aggregation.
-
Signaling Pathways and Cellular Uptake Mechanisms
The efficiency of intracellular protein delivery is intrinsically linked to the cellular uptake mechanism and the ability of the delivery system to facilitate endosomal escape.
Cell-Penetrating Peptides (CPPs)
CPPs utilize a variety of mechanisms to enter cells, including direct translocation across the plasma membrane and endocytosis.[1] The endocytic pathways involved can include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[12][13] A significant hurdle for CPP-mediated delivery is the entrapment of the CPP-cargo complex within endosomes.[2]
Cellular uptake pathways of CPP-protein complexes.
Lipid-Based Systems
Lipid-based delivery systems, such as liposomes and lipid nanoparticles (LNPs), are typically taken up by cells through endocytosis.[4] The composition of the lipid formulation is crucial for facilitating endosomal escape. Cationic lipids, for instance, can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the protein cargo into the cytosol.[7] This process is often referred to as the "proton sponge" effect, where the influx of protons into the endosome leads to osmotic swelling and rupture.
Endocytic pathway of lipid-based protein delivery systems.
Polymer-Based Systems
Similar to lipid-based systems, polymeric nanoparticles are also internalized by cells primarily through endocytosis.[5] The mechanism of endosomal escape for polymeric systems often relies on the "proton sponge" effect.[14] Polymers with protonatable amine groups can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the protein cargo into the cytoplasm.
Uptake and endosomal escape of polymer-based systems.
References
- 1. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. zeriallab.org [zeriallab.org]
- 5. mdpi.com [mdpi.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The comparison of protein-entrapped liposomes and lipoparticles: preparation, characterization, and efficacy of cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 12. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Isoleucyl-prolyl-proline (IPP) in Endothelial Function: A Comparative Guide to Bioactive Peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isoleucyl-prolyl-proline's (IPP) effects on endothelial function against other bioactive peptides. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Isoleucyl-prolyl-proline (IPP) is a milk-derived tripeptide that has garnered significant attention for its potential cardiovascular benefits, primarily attributed to its angiotensin-converting enzyme (ACE) inhibitory activity.[1][2] This guide delves into the comparative efficacy of IPP in modulating endothelial function, a critical factor in vascular health. We will explore its effects on nitric oxide production, inflammation, and cell migration, drawing comparisons with other notable peptides.
Quantitative Comparison of Peptide Effects on Endothelial Function
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of IPP and other peptides on key markers of endothelial function.
Table 1: Effect of Peptides on Nitric Oxide (NO) Production in Endothelial Cells
| Peptide | Cell Type | Concentration | Increase in NO Production (compared to control) | Reference |
| Isoleucyl-prolyl-proline (IPP) | Human Umbilical Vein Endothelial Cells (HUVECs) | >100 nmol/L | Significantly higher than control | [3] |
| Valyl-prolyl-proline (VPP) | Human Umbilical Vein Endothelial Cells (HUVECs) | >100 nmol/L | Significantly higher than control | [3] |
| YWLKP | Endothelial Cells | Not specified | Promoted NO release | [4][5] |
| VYLEQ | EA.hy926 | Not specified | Promoted NO release | [6] |
| VLSPQ | EA.hy926 | Not specified | Promoted NO release | [6] |
Table 2: Effect of Peptides on Inflammatory Markers in Endothelial Cells
| Peptide | Cell Type | Treatment | Marker | Result | Reference |
| Isoleucyl-prolyl-proline (IPP) | Human Umbilical Vein Endothelial Cells (HUVECs) | EVs from Ang II-induced VSMCs | IL-6 | Reduced to 273.84 ± 22.28 pg/mL | [7][8] |
| IL-1β | Reduced to 221.14 ± 13.8 pg/mL | [7][8] | |||
| MCP-1 | Reduced to 428.68 ± 9.59 pg/mL | [7][8] | |||
| Valyl-prolyl-proline (VPP) | Human Umbilical Vein Endothelial Cells (HUVECs) | EVs from Ang II-induced VSMCs | IL-6 | Reduced to 227.34 ± 10.56 pg/mL | [7][8] |
| IL-1β | Reduced to 131.56 ± 23.18 pg/mL | [7][8] | |||
| MCP-1 | Reduced to 301.48 ± 19.75 pg/mL | [7][8] | |||
| Leu-Ser-Trp (LSW) | EA.hy926 | TNFα stimulation | VCAM-1 | Significantly reduced (p < 0.001) | [9][10] |
| COX2 | Significantly reduced (p < 0.01) | [9][10] |
Table 3: Effect of Peptides on Endothelial Cell Migration
| Peptide | Cell Type | Assay | Effect | Reference |
| Isoleucyl-prolyl-proline (IPP) | Human Umbilical Vein Endothelial Cells (HUVECs) | Wound Healing Assay | Restored tube formation ability | [7][8] |
| Valyl-prolyl-proline (VPP) | Human Umbilical Vein Endothelial Cells (HUVECs) | Wound Healing Assay | Restored tube formation ability | [7][8] |
| Leu-Ser-Trp (LSW) | Human Umbilical Vein Endothelial Cells (HUVECs) | Wound Healing Assay | Attenuated oxLDL-induced migration | [11][12] |
| Collagen Tripeptides (CTP) | Human Aortic Endothelial Cells (HAECs) | Not specified | May induce migration | [13] |
Signaling Pathways of IPP in Endothelial Cells
IPP's beneficial effects on endothelial function are mediated through specific signaling pathways. A key mechanism involves the inhibition of ACE, which leads to a decrease in angiotensin II (a vasoconstrictor) and an increase in bradykinin (a vasodilator). Bradykinin then activates the B2 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.
Caption: Signaling pathway of IPP in endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Measurement of Nitric Oxide (NO) Production in Endothelial Cells
Objective: To quantify the amount of NO produced by endothelial cells following treatment with bioactive peptides.
Method: Chemiluminescence is a highly sensitive method for detecting NO.[14][15][16][17]
Protocol:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates.
-
Peptide Treatment: Replace the culture medium with fresh medium containing the desired concentration of the test peptide (e.g., IPP) or control vehicle. Incubate for the specified duration.
-
Sample Collection: Collect the conditioned medium from each well.
-
NO Measurement:
-
Inject the collected medium into a purge vessel containing a reducing agent (e.g., vanadium(III) chloride) which converts nitrate and nitrite to NO gas.
-
The generated NO gas is then reacted with ozone in a reaction chamber.
-
This reaction produces excited nitrogen dioxide (NO2*), which emits light as it decays.
-
A photomultiplier tube detects the emitted light, and the signal is proportional to the amount of NO in the sample.
-
-
Data Analysis: Quantify the NO concentration by comparing the chemiluminescence signal to a standard curve generated with known concentrations of a nitrate or nitrite standard.
Caption: Workflow for NO measurement.
Endothelial Cell Migration (Wound Healing) Assay
Objective: To assess the effect of bioactive peptides on the migratory capacity of endothelial cells in vitro.[7][18][19][20][21]
Protocol:
-
Cell Seeding: Seed endothelial cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Peptide Treatment: Add fresh culture medium containing the test peptide or control to the respective wells.
-
Image Acquisition: Immediately capture images of the initial wound area (time 0) using a microscope.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time to determine the rate of cell migration.
Caption: Workflow for wound healing assay.
Conclusion
Isoleucyl-prolyl-proline demonstrates significant potential in promoting endothelial function, primarily through its influence on nitric oxide production and its anti-inflammatory properties. When compared to other bioactive peptides, IPP, often in conjunction with VPP, shows robust and well-documented effects. However, peptides from other sources, such as the soybean-derived LSW, also exhibit potent protective effects on endothelial cells, albeit through potentially different signaling mechanisms. The data presented in this guide underscore the importance of continued research into the specific activities of various bioactive peptides to fully harness their therapeutic potential in cardiovascular health. The provided experimental protocols offer a foundation for standardized and reproducible research in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. Identification of novel angiotensin I-converting enzyme inhibitory peptides from walnut (Juglans sigillata Dode) protein hydrolysates and their vascular endothelial protective properties: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effects of Collagen Tripeptides in Human Aortic Endothelial Cells by Restoring ROS-Induced Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Cell wound healing assay [bio-protocol.org]
- 20. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
A Comparative Meta-Analysis of H-Ile-Pro-Pro-OH and Pharmaceutical ACE Inhibitors in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-prolyl-proline, IPP) with established pharmaceutical angiotensin-converting enzyme (ACE) inhibitors, captopril and enalapril, for the management of hypertension. This analysis is based on a meta-review of published clinical trials and in vivo studies, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways.
Executive Summary
The milk-derived bioactive peptide this compound (IPP), often in combination with Val-Pro-Pro (VPP), has demonstrated a statistically significant, albeit modest, reduction in blood pressure in individuals with prehypertension and mild hypertension. Its mechanism of action is primarily attributed to the inhibition of the angiotensin-converting enzyme (ACE), similar to pharmaceutical ACE inhibitors like captopril and enalapril. While direct head-to-head clinical trials are scarce, this guide provides an indirect comparison to contextualize the therapeutic potential of IPP. Pharmaceutical ACE inhibitors generally exhibit a more potent antihypertensive effect. However, bioactive peptides may offer a nutritional approach for blood pressure management with a favorable safety profile.
Quantitative Data Summary
The following tables summarize the blood pressure-lowering effects of IPP (often in combination with VPP) and the pharmaceutical ACE inhibitors captopril and enalapril, as reported in meta-analyses of clinical trials.
Table 1: Meta-Analysis of Blood Pressure Reduction with Bioactive Peptides (IPP and VPP)
| Meta-Analysis Cohort | Number of Studies | Total Participants | Dosage Range | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Prehypertensive & Hypertensive Adults | 12 | 761 | Varied | 4-12 weeks | -3.28 (95% CI: -4.54 to -2.03)[1][2] | -1.82 (95% CI: -3.46 to -0.18)[1][2] |
| Prehypertensive & Mildly Hypertensive Adults | 19 | ~1500 | 2.0–10.2 mg/day | Varied | -4.0 (95% CI: -5.9 to -2.1) | -1.9 (95% CI: -3.1 to -0.8) |
Table 2: Efficacy of Captopril in Mild to Moderate Hypertension
| Study Design | Number of Patients | Dosage | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Randomized, Within-Patient, Open Design | 18 | 25-50 mg b.i.d./t.i.d. | 2 weeks per regimen | Significant reduction from baseline (p < 0.01) | Significant reduction from baseline (p < 0.01) |
| Clinical Study | Not Specified | With or without hydrochlorothiazide | 12 weeks | -37 (22% reduction) | -16 (16% reduction) |
Table 3: Efficacy of Enalapril in Essential Hypertension
| Study Design | Number of Patients | Dosage | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Double-Blind, Randomized | 53 | 20 mg/day | 30 days | 16.3 | 10.4 |
| Single-Blind, Cross-Over Trial | 67 | 20-40 mg/day | Not Specified | Significant reduction, greater than atenolol in mild/moderate cases (p < 0.01) | Significant reduction, parallel to atenolol |
Mechanisms of Action: A Comparative Overview
This compound, captopril, and enalapril all function by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The diagram below illustrates the central role of ACE in the RAAS pathway and the point of intervention for IPP and pharmaceutical ACE inhibitors.
Beyond ACE Inhibition: Additional Mechanisms
While ACE inhibition is the primary mechanism, research suggests other pathways may contribute to the antihypertensive effects of these compounds. For instance, some studies indicate that IPP and VPP may also promote the production of vasodilating agents like nitric oxide.
Experimental Protocols
This section details the methodologies from key clinical trials cited in this guide.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Bioactive Peptides
-
Objective: To evaluate the effect of casein hydrolysate containing VPP and IPP on central blood pressure and arterial stiffness.
-
Study Population: 70 Japanese subjects aged 50-69 years with untreated stage-I hypertension.
-
Intervention: Participants were randomly assigned to receive either active tablets containing 3.4 mg of VPP and IPP or placebo tablets for an 8-week period.
-
Outcome Measures: Hemodynamic parameters, including central blood pressure and brachial-ankle pulse wave velocity (baPWV), were measured at the beginning and end of the intervention.
-
Statistical Analysis: A comparison of the changes in outcome measures between the active and placebo groups was conducted.
The workflow for a typical clinical trial of this nature is illustrated below.
Protocol for a Comparative Study of Enalapril and Atenolol
-
Objective: To evaluate the therapeutic efficacy of enalapril in essential hypertension and compare it with atenolol.
-
Study Design: A placebo run-in, single-blind, cross-over trial.
-
Study Population: 67 patients with essential hypertension.
-
Intervention: Patients received enalapril (20-40 mg/day) and atenolol in a cross-over design.
-
Outcome Measures: Blood pressure was monitored to assess the antihypertensive effects of each treatment.
-
Results: Enalapril demonstrated a potent antihypertensive effect, with a significantly greater reduction in systolic blood pressure in patients with mild and moderate hypertension compared to atenolol.
Comparison with Other Alternatives
The primary alternatives to bioactive peptides for managing hypertension are pharmaceutical interventions.
-
Pharmaceutical ACE Inhibitors (Captopril, Enalapril): These are well-established, potent antihypertensive agents. They are typically prescribed for individuals with diagnosed hypertension and have been shown to significantly reduce cardiovascular morbidity and mortality.
-
Other Bioactive Peptides: Val-Pro-Pro (VPP) is another well-studied milk-derived tripeptide with ACE inhibitory properties, often investigated alongside IPP.
-
Lifestyle Modifications: Dietary changes (e.g., DASH diet), regular physical activity, weight management, and stress reduction are fundamental first-line approaches for managing blood pressure.
Conclusion
The bioactive peptide this compound, along with VPP, presents a promising nutritional approach for the management of prehypertension and mild hypertension. Its mechanism of action via ACE inhibition is well-documented. While its blood pressure-lowering effect is less pronounced than that of pharmaceutical ACE inhibitors like captopril and enalapril, it may serve as a valuable component of a comprehensive lifestyle strategy for cardiovascular health. Further direct comparative studies are warranted to fully elucidate its relative efficacy and long-term benefits. For individuals with established hypertension, pharmaceutical interventions remain the standard of care.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
